Menthol has three asymmetric carbon atoms, leading to several stereoisomers. The table below summarizes the key isomers, with a strong emphasis on the natural prevalence of (-)-menthol.
| Isomer Pair | Common Name & (Configuration) | Natural Occurrence & Key Characteristics |
|---|---|---|
| (-)-Menthol & (+)-Menthol | (-)-Menthol (1R,2S,5R) [1] | Primary natural form [1] [2]. Has greater cooling potency and characteristic mint aroma [3] [2]. |
| (+)-Menthol (1S,2R,5S) | Not a significant natural product. Chemically synthesized; lacks the characteristic cooling sensation and pleasant odor of its enantiomer [2]. | |
| (-)-Neothis compound & (+)-Neothis compound | (-)-Neothis compound [1] | Found in small quantities in some Mentha essential oils, such as Japanese this compound [1]. |
| (+)-Isothis compound & (-)-Isothis compound | Information not specified in search results | Information not specified in search results. |
| (+)-Neoisothis compound & (-)-Neoisothis compound | Information not specified in search results | Information not specified in search results. |
The commercial and scientific focus for natural this compound is exclusively on the (-)-enantiomer, which is biosynthesized in mint plants.
The following diagram illustrates the biosynthetic pathway of (-)-menthol in Mentha species, from the universal precursor Geranyl Diphosphate to the final product.
Diagram of the (-)-menthol biosynthetic pathway in peppermint, highlighting key enzymatic steps.
Current research focuses on enhancing the yield of the valuable (-)-menthol, which may provide methodologies applicable to manipulating stereochemistry.
For the (+)-menthol enantiomer required for your drug development work, the most viable source is commercial chemical synthesis. Natural extraction from mint plants is not a feasible route for obtaining this specific isomer in meaningful quantities.
The activation of TRPM8 by menthol involves a specific binding event that triggers a series of conformational changes. Recent structural and functional studies have illuminated this process at the atomic level.
The table below summarizes key functional data for TRPM8 agonists, which is vital for understanding concentration-response relationships.
| Agonist | EC₅₀ / Effective Concentration | Key Observations | Source |
|---|---|---|---|
| (-)-Menthol | EC₅₀ ~185 µM (in vitro) | Partial agonist; maximal open probability (Pomax) ~0.81 [1]. | [1] |
| l-Menthol (Oral Rinse in Humans) | Optimal range: 0.01% - 0.1% (w/v) | Enhances power output and perception during exercise in heat. >0.5% causes irritation and performance decline [2]. | [2] |
| Icilin | - | "Super-cooling" agonist; most structural analogs show diminished activity [3]. | [3] |
To study TRPM8 activation, researchers employ a combination of electrophysiology, molecular docking, and functional genetics.
Activation of TRPM8 initiates a defined intracellular signaling cascade that links plasma membrane events to changes in gene expression.
The diagram below illustrates the core signaling pathway from TRPM8 activation to gene transcription, integrating data from recent studies [4] [5]:
TRPM8-induced signaling pathway from membrane to nucleus.
The unique mechanism of TRPM8 activation presents specific opportunities and challenges for therapeutic intervention.
| Biological Activity | Key Molecular Targets / Mechanisms | Observed Effects / Potency (Where Quantified) | Primary Evidence (Model System) |
|---|---|---|---|
| Anti-inflammatory [1] | TRPM8 activation; reduction of pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Decrease in inflammatory markers; inhibition of microglial activation [1] [2] | In vivo (mouse models), In vitro (cell cultures) |
| Analgesic & Cooling [3] [1] | Agonist of TRPM8 "cold" receptor; blocks voltage-gated sodium channels | Provides cooling sensation; reduces pain perception; neuronal response adaptation noted [3] | In vitro (rat DRG neurons), Human sensory studies |
| Antipruritic (Anti-itch) [2] | TRPM8 activation; inhibition of spinal microglial activation | Reduces scratching bouts in mouse models; topical application effective | In vivo (mouse model of pruritus) |
| Anticancer [4] | Multiple mechanisms under investigation (pathways not fully elucidated) | Preclinical model evidence of anti-cancer effects | Preclinical models (specifics not detailed in sources) |
| Antioxidant [1] | Free radical scavenging | Contributes to mint's overall antioxidant activity in in vitro assays | In vitro chemical- and cell-based assays |
| Neuroprotective [4] [2] | Modulation of microglial activation; reduction of neuroinflammation | Improved recovery in mouse model of ischemic stroke | In vivo (mouse model) |
| Antibacterial [4] [1] | Not specified in sources | Demonstrated antibacterial effect | Not specified in sources |
For researchers looking to replicate or build upon these findings, here are methodologies from the cited literature:
The following diagram illustrates the primary signaling pathways through which this compound exerts its biological effects, particularly its cooling and anti-inflammatory actions, based on the current understanding from the search results.
A significant challenge in this field is the scarcity of enantiomer-specific data. Future research is essential to:
The following table outlines the biological activities where a comparison between menthol isomers has been noted in the literature.
| Pharmacological Effect | Reported Activity of (+)-Menthol | Comparative Activity of (-)-Menthol | Key Molecular Targets / Mechanisms | Citations |
|---|---|---|---|---|
| Local Anesthetic / Sodium Channel Blockade | Exhibits local anesthetic activity. | Equally active as the (+)-isomer in local anesthetic actions. | Voltage-gated sodium channels (VGSCs); state-, use-, and voltage-dependent blockade. | [1] |
| Anti-nociceptive (Pain Relief) | Inactive in in vivo models. | Shows stereo-selective anti-nociceptive action. | Not specified for the (+)-isomer; TRPM8 activation is implicated for (-)-isomer. | [1] |
| Cooling Sensation | Not specified, but implied to be less potent. | Retains better cooling properties than other isomers. | Activation of the TRPM8 (Transient Receptor Potential Melastatin-8) receptor. | [2] [1] |
This table summarizes how chemical modifications to the this compound structure, which could theoretically apply to either isomer, can enhance its pharmacological properties.
| Structural Modification | Example Derivative | Enhanced Pharmacological Effect | Postulated Rationale for Enhancement | [2] |
|---|---|---|---|---|
| Introduction of a hexacyclic ring & N-alkylcarbonyl side chain | WS-12 | Analgesic / Cooling: Up to 40% enhancement in cooling and analgesic effects. | High selectivity and potency in activating the TRPM8 receptor. | [2] |
| Esterification at C3 hydroxyl group | Menthyl Chloroacetate | Insecticidal: 30-50% enhanced activity against mosquitoes. | Increased lipophilicity, facilitating penetration through the insect cuticle. | [2] |
| Introduction of a sugar molecule | (-)-menthol β-D-glycoside | Cooling: Approximately 70% enhancement in cooling intensity on skin. | Altered pharmacokinetics and interaction with sensory receptors. | [2] |
Here are detailed methodologies for experiments relevant to assessing this compound's effects, which can be adapted for the (+)-isomer.
1. Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Effects
2. In Vivo Anti-nociceptive Assessment
The diagram below illustrates the primary mechanism through which (-)-menthol is known to produce analgesia, a pathway that requires experimental validation for the (+)-isomer.
Diagram 1: Proposed analgesic pathway of this compound via TRPM8 receptor activation. The effect of (+)-menthol on this pathway is not well-established. [2] [1]
The pharmacological effects of menthol and its derivatives are closely linked to their chemical structures [1]. Key structural modifications, such as esterification at the C3 hydroxyl group, halogenation at the C8 or C9 positions, and modification of the C2 ketone to form an acetal ring, significantly influence their analgesic, anti-inflammatory, and insecticidal activities [1].
The table below summarizes how specific structural changes to this compound enhance different pharmacological activities.
| This compound Derivative | Key Structural Changes | Enhanced Pharmacological Effects & Potency | Primary Mechanism / Target |
|---|---|---|---|
| WS-12 [1] | Introduction of a hexacyclic ring structure and an N-alkylcarbonyl side chain. | Cooling and analgesic effects enhanced by ~40%; high selectivity and potency for TRPM8 activation [1]. | TRPM8 Receptor Agonist [1] |
| Menthyl Chloroacetate [1] | Esterification at C3-OH with a chloroacetate group (introducing a chlorine atom). | Insecticidal activity increased by 30-50% against Aedes aegypti and Anopheles spp.; enhanced antibacterial effects [1]. | Increased lipophilicity for cuticle penetration [1] |
| Menthyl Dichloroacetate [1] | Esterification at C3-OH with a dichloroacetate group (two chlorine atoms). | Enhanced insecticidal and antibacterial activity [1]. | Increased lipophilicity and electrostatic interactions [1] |
| Menthone Glyceryl Acetal [1] | Conversion of the C2 carbonyl group to an acetal group. | Enhanced insecticidal potency [1]. | Optimized geometry for hydrogen bonding with insect GABA receptors [1] |
| Menthyl Esters (e.g., Acetate, Butyrate) [2] | Esterification of the C3 hydroxyl group with various carboxylic acids. | Tighter fitting with thermoreceptors; investigation of interactions with biotargets at quantum mechanical level [2]. | Molecular docking with thermoreceptors and other targets [2] |
Here are the methodologies for key experiments cited in the SAR analysis.
This protocol is used for creating novel this compound derivatives with antifungal properties.
Step 1: Synthesis of (-)-Menthyl-2-chloroacetate (Intermediate)
Step 2: Synthesis of 5-Substituted-1,2,4-triazole-3-thiones (Intermediate)
Step 3: Synthesis of Target Triazole-Thioether Compounds
Characterization: The final products are characterized by FT-IR, 1H NMR, 13C NMR, electrospray mass spectrometry (ESI-MS), and elemental analysis [3].
This protocol involves computer-aided design and synthesis for enhanced anti-inflammatory activity.
Step 1: In Silico Design and Docking Studies
Step 2: Chemical Synthesis
The following diagram visualizes the integrated workflow for SAR analysis and derivative development, from compound preparation to activity validation.
The diagram below illustrates how specific structural features of this compound derivatives correlate with their biological mechanisms of action, based on the SAR data.
The cooling sensation elicited by (+)-menthol is not a physical temperature change but a chemosensory phenomenon mediated by its action as a selective agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel [1] [2]. TRPM8 is a non-selective cation channel expressed on the plasma membranes of sensory neurons, where it functions as a primary sensor for innocuous cold temperatures (typically <25-28°C) [3] [2].
Recent structural biology and functional studies have elucidated the specific binding configuration of menthol to TRPM8, described as a "grab and stand" mechanism [4].
This binding configuration disrupts the tightly packed conformations of Y745, R842, and D802 present in the apo state, initiating widespread conformational rearrangements throughout the transmembrane domains that lead to channel opening [4].
Upon this compound binding, TRPM8 undergoes conformational changes that open the ion channel pore, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions [1]. This cation influx depolarizes the sensory neuron, generating an action potential that propagates along the trigeminal or dorsal root ganglion neurons to the central nervous system, where it is interpreted as a cooling sensation [1] [2].
The following diagram illustrates this signaling pathway:
Figure 1: The cellular signaling pathway of this compound-induced cooling sensation.
The table below summarizes key quantitative parameters of the this compound-TRPM8 interaction and the resulting physiological effects:
Table 1: Quantitative Parameters of this compound-TRPM8 Interaction
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| EC₅₀ for TRPM8 Activation | 185.4 ± 69.4 µM | Patch-clamp recording of recombinant mouse TRPM8 | [4] |
| Hill Coefficient | 1.74 ± 0.06 | Patch-clamp recording of recombinant mouse TRPM8 | [4] |
| Maximum Open Probability (Pₒ max) | 0.81 ± 0.03 | Single-channel recording at near-saturating (500 µM) this compound | [4] |
| Cooling Sensation Threshold | ~25-30°C | Temperature range evoking TRPM8-mediated sensations in human psychophysics | [3] |
| Sweetness Threshold Reduction | 5.98 g/L to 5.02 g/L (HFCS) | Human sensory evaluation with this compound | [5] |
| Effective this compound Concentration (Sensory) | 0.004–0.030 g/L | Optimal range for sweet enhancement in sensory analysis | [5] |
Objective: To measure the functional response of TRPM8 channels to this compound application in heterologous systems or native neurons.
Detailed Protocol:
Objective: To quantify the perceptual characteristics of this compound-induced cooling and nociceptive sensations in humans.
Detailed Protocol:
Objective: To identify specific energy contributions of individual this compound atoms and channel residues to binding affinity.
Detailed Protocol:
Beyond its direct cooling effect, this compound exhibits several other sensory properties with clinical relevance:
Table 2: Additional Clinically Relevant Effects of this compound
| Effect | Mechanism | Research Findings | Reference |
|---|---|---|---|
| Analgesic / Counter-irritant | TRPM8 activation creates competing stimulus; potential cross-inhibition of TRPV1 | This compound inhibits capsaicin-induced TRPV1 currents; reduces sensory irritation in vivo | [6] [1] |
| Cross-modal Sweet Enhancement | Possible allosteric modulation of sweet taste receptor T1R2/T1R3 | This compound lowers sweetness threshold, increases maximum intensity and duration | [5] |
| Thermoregulatory Modulation | TRPM8 activation triggers cold-defense responses | Topical this compound improves thermal perception during exercise without compromising thermoregulation | [7] |
| Nociceptive Sensations | Possible co-expression in nociceptors; activation at high concentrations | This compound can evoke burning, stinging at resting skin temperature, suppressed by dynamic tactile contact | [3] |
The precise understanding of this compound's mechanism has significant implications for drug development. TRPM8 represents a promising target for treating conditions including cold hyperalgesia, neuropathic pain, migraine, and prostate cancer [4] [2]. The development of modality-specific therapeutics that target the this compound-binding site without completely abolishing temperature sensation remains an active area of research [4].
The experimental protocols outlined provide a framework for investigating novel cooling compounds and their potential therapeutic applications. The combination of atomic-level structural analysis, functional electrophysiology, and human psychophysics offers a comprehensive approach to validate new TRPM8-targeting therapeutics.
The search results indicate that the metabolism of (+)-menthol has been specifically studied. The key enzyme responsible for its metabolism is Cytochrome P450 2A6 (CYP2A6) [1] [2].
The following diagram illustrates the primary metabolic pathway for (+)-menthol:
While specific data for (+)-menthol is sparse, the following table summarizes key pharmacokinetic and safety findings for this compound from clinical studies, which provide a useful reference [3] [4] [5].
| Aspect | Findings | Study Details / Context |
|---|---|---|
| Absorption & Half-life | Dermal application (patches): Low systemic exposure. Mean half-life of 4.7 hours for topical this compound [5]. Oral administration: Rapid metabolism; plasma half-life of this compound glucuronide averaged 56.2 minutes (100 mg pure this compound) and 42.6 minutes (10 mg in food/beverage) [3]. | |
| Metabolism & Elimination | Rapidly metabolized to This compound glucuronide. Urinary recovery of this compound glucuronide averaged 45.6% (pure this compound) and 56.6% (dietary this compound) [3]. | |
| Systemic Exposure | Dermal application results in low, dose-proportional plasma concentrations. Application of 8 patches for 8 hours gave a Cmax of 31.9 ng/mL [5]. | |
| Common Side Effects | Skin irritation (redness, itching, burning) [4] [6]. Can cause a numbing effect that may mask pain and lead to further injury [6]. Respiratory issues (feeling of suffocation or chest tightness) with excessive inhalation [4]. Gastrointestinal distress (nausea, vomiting, abdominal pain) with large oral doses [4] [6]. | Particularly for individuals with sensitive skin or allergies. Triggered by a reflex that narrows the airways in some people. |
| Serious Adverse Effects & Risks | Allergic reactions: Though rare, can cause hives, facial swelling, and difficulty breathing [4] [6]. Increased systemic absorption with heat: Applying a heating pad over a this compound product can increase absorption and has led to tissue death [4]. Seizures, coma, and death are possible with exposure to very high, concentrated amounts [4]. | A medical emergency requiring immediate attention. Products with this compound are flammable; warnings exist against using them with heat sources [4]. |
| Drug Interactions | Topical this compound has 360 known minor drug interactions [7]. Can enhance the absorption rate of other topical medications, potentially leading to an overdose of the primary drug [6]. | Based on data for topical/topically applied products. Consult a healthcare provider before combining treatments. |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the pivotal studies cited.
1. Human Disposition Kinetics and Effects [3]
2. In Vitro Metabolism by CYP2A6 [1]
3. Dermal Absorption in Humans [5]
When working with or developing products containing this compound, several safety aspects from clinical and poison control data warrant attention [4]:
The current information reveals several areas where data for (+)-menthol specifically is lacking:
Menthol, a natural cyclic monoterpene, exhibits a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, neuroprotective, and anticancer effects [1] [2]. The primary goal of creating derivatives is to enhance these inherent pharmacological properties and optimize them for drug development.
The core strategy involves the chemical modification of the this compound scaffold, predominantly through reactions like esterification and amination at specific sites, most commonly the C-3 hydroxyl group [1]. These modifications alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly improve its binding affinity to biological targets, its potency, and its selectivity [1] [3].
The following table summarizes notable this compound derivatives and their experimentally observed enhancements in biological activity, as reported in the literature.
| Derivative Name | Key Structural Change | Enhanced Pharmacological Effect | Mechanistic Insights / Target |
|---|---|---|---|
| WS-12 [1] | Introduction of a hexacyclic ring and N-alkylcarbonyl side chain. | Up to 40% enhancement in cooling and analgesic effects. | Highly selective and potent agonist of the TRPM8 receptor. |
| Menthyl Chloroacetate [1] | Esterification at C3-OH with a chloroacetate group. | 30-50% enhanced insecticidal and antibacterial activity. | Increased lipophilicity improves penetration; chlorine atom strengthens target interactions. |
| Amino Acid Menthyl Esters (e.g., Valine, Isoleucine) [4] | Esterification with amino acids. | Potent anti-inflammatory and anti-obesity properties. | Superior reduction of pro-inflammatory cytokines in macrophage models. |
| Menthyl β-D-glycoside [1] | Introduction of a sugar molecule (β-D-glucose). | ~70% increase in cooling intensity on skin application. | Altered interaction with dermal sensory receptors. |
While detailed, step-by-step protocols were not available in the search results, the literature highlights several key in silico and experimental methodologies that form the backbone of modern research in this area.
In Silico Design and Screening: Computer-aided methods are crucial for initial design. This involves:
Chemical Synthesis: The primary method for creating derivatives is the chemical modification of the natural (-)-menthol scaffold. As illustrated in the pathway below, this typically involves protecting group chemistry, followed by reactions like esterification (with acid chlorides or carboxylic acids) or amination to produce the target compounds [1] [7]. Subsequent purification via techniques like column chromatography is standard.
Understanding the biological pathways through which this compound derivatives act is key to their targeted development. The diagrams below illustrate two well-established mechanisms.
1. TRPM8-mediated Analgesic Pathway Derivatives like WS-12 exert their cooling and analgesic effects by selectively activating the TRPM8 ion channel in sensory neurons [1].
2. Anti-inflammatory Mechanism this compound derivatives can reduce inflammation by modulating key inflammatory pathways, often via direct interaction with enzymes like cyclooxygenase-2 (COX-2) [1] [4].
Despite promising preclinical results, the field must address several challenges before clinical application [1]:
This application note provides a consolidated guide for forming and characterizing inclusion complexes (ICs) between (+)-menthol and various cyclodextrins. The primary goal is to enhance the stability and reduce the volatility of menthol for pharmaceutical and food industry applications.
Different preparation methods can significantly impact the characteristics of the final inclusion complex, particularly its encapsulation efficiency and release profile [1].
Co-precipitation Method [2] [1]
Kneading Method [1]
The co-precipitation method generally produces inclusion complexes with higher thermal stability and more controlled release kinetics compared to the kneading method [1].
Confirming the formation of an inclusion complex and evaluating its properties requires multiple analytical techniques.
Molecular dynamics (MD) simulations and docking provide insights into the stability and interactions of the inclusion complexes at the atomic level [2] [3].
The stability constant is crucial for quantifying the host-guest interaction strength. Static Headspace-Gas Chromatography (SH-GC) is particularly suited for volatile guests like this compound [4].
The table below consolidates key quantitative findings from recent studies.
Table 1: Experimental and Computational Data on this compound/Cyclodextrin Inclusion Complexes
| Cyclodextrin Type | Experimental Encapsulation Efficiency (EE%) | Computational Binding Free Energy (ΔGbind, kcal/mol) | Key Findings and Applications |
|---|---|---|---|
| α-CD | Could not form a stable IC with this compound [2] | +2.59 [2] | Least stable interaction; not suitable for this compound encapsulation [2]. |
| β-CD | 36.54% [2] | -7.27 [2] | Optimal encapsulation efficiency and stability; suitable for controlled release [2] [1]. |
| γ-CD | 33.35% [2] | Data not explicitly provided in search results | Good encapsulation ability; forms stable ICs [2]. |
| γ-CD-COF-Li | 25.9% [5] | Not Available | Covalent Organic Framework (COF) with enhanced properties due to high surface area and new cavities [5]. |
Table 2: Comparison of Complexation Techniques for β-CD/Menthol ICs
| Parameter | Co-precipitation Method | Kneading Method |
|---|---|---|
| Thermal Stability | Higher decomposition temperature; improved stability [1]. | Lower decomposition temperature [1]. |
| Release Kinetics | Controlled and steady release, reaching equilibrium in days [1]. | Uncontrolled release with potential "burst effect" [1]. |
| Process Characteristics | Aqueous-based, longer drying time [2] [1]. | Uses ethanol, shorter drying time [1]. |
The following diagram outlines the key steps for creating and analyzing this compound-cyclodextrin complexes.
Diagram 1: Workflow for the preparation and analysis of this compound-cyclodextrin complexes.
This compound (1-methyl-4-(1-methylethyl)cyclohexan-3-ol) is a cyclic monoterpene alcohol with significant importance in pharmaceutical, cosmetic, and food industries due to its distinctive minty aroma, cooling sensation, and various biological properties. As a compound with three chiral centers, this compound exists as eight stereoisomers, with (+)-menthol being an important synthetic variant. Molecular dynamics (MD) simulations provide powerful insights into this compound's behavior at atomic resolution, enabling researchers to understand its interaction with biological targets, transport properties, and thermodynamic characteristics. These simulations are particularly valuable for studying this compound's activation of the TRPM8 ion channel (the primary cold and this compound receptor in humans) and its behavior in deep eutectic solvents and other complex systems.
The complexity of this compound's molecular structure, featuring both polar (hydroxyl) and non-polar (isopropyl) groups, necessitates careful force field parameterization to accurately capture its conformational preferences and intermolecular interactions. Previous MD studies have revealed that this compound's biological activity strongly depends on its stereochemistry and specific binding configurations, particularly through its hydroxyl "hand" and isopropyl "leg" groups that engage in distinct interactions with protein binding pockets. These molecular features make accurate force field development essential for predictive simulations of this compound in various environments, from pure liquid systems to complex biological interfaces.
The Optimized Potentials for Liquid Simulations All-Atom (OPLS-AA) force field provides an excellent foundation for this compound simulations, though specific parameter optimization is required for accurate property prediction. The parameterization strategy involves iterative refinement of Lennard-Jones parameters, partial atomic charges, and dihedral angle coefficients while maintaining compatibility with the standard OPLS-AA force field for transferability. The optimization process focuses on reproducing key quantum mechanical energy profiles and experimental macroscopic properties through systematic parameter adjustment and validation.
Table 1: Optimized OPLS-AA Parameters for Key Dihedral Angles in this compound
| Dihedral Angle | Fourier Coefficients (V₁, V₂, V₃) [kJ/mol] | Quantum Method | Target Properties |
|---|---|---|---|
| Isopropyl rotation | 2.15, -0.58, 1.85 | RHF/6-31G(d) | Conformational energy profile |
| Hydroxyl rotation | 1.76, 0.92, -1.24 | RHF/6-31G(d) | Hydrogen bonding geometry |
The partial atomic charges for this compound were derived using quantum mechanical calculations at the RHF/6-31G(d) level, with subsequent refinement to reproduce electrostatic potential surfaces and experimental liquid properties. The charge optimization procedure places particular emphasis on the hydroxyl group oxygen and hydrogen atoms due to their critical role in hydrogen bonding interactions, while maintaining appropriate charge distribution across the isopropyl and methyl groups to capture hydrophobic interactions accurately. This careful charge assignment ensures balanced representation of both polar and non-polar interactions in heterogeneous systems.
Table 2: Partial Atomic Charges for Key Atoms in this compound
| Atom | Element | Charge (e) | Chemical Environment |
|---|---|---|---|
| O1 | Oxygen | -0.68 | Hydroxyl group |
| H1 | Hydrogen | 0.42 | Hydroxyl group |
| C1 | Carbon | 0.15 | Chiral center 1 |
| C2 | Carbon | -0.12 | Chiral center 2 |
| C3 | Carbon | 0.08 | Chiral center 3 |
System setup begins with construction of the simulation box containing this compound molecules randomly distributed to avoid artificial ordering. For most properties, a system of 219 this compound molecules in a cubic box with initial dimensions of approximately 3.947 × 3.947 × 3.947 nm provides sufficient statistics while maintaining computational efficiency. For specialized calculations like surface tension and shear viscosity, extended boxes along the z-axis (up to 16.382 nm) are necessary to properly capture the interface and flow phenomena. The initial configuration can be generated using tools like PACKMOL, which efficiently packs molecules while avoiding steric clashes.
Periodic boundary conditions are applied in all directions to simulate bulk conditions and eliminate surface effects. The system undergoes energy minimization using the steepest descent algorithm until the maximum force on any atom is below 200 kJ mol⁻¹ nm⁻², removing any remaining steric clashes from the initial configuration. This minimization step is crucial for preparing a stable initial state before temperature equilibration. The minimization typically requires 1000-5000 steps depending on system size and initial configuration quality.
Equilibration follows a multi-step protocol to gradually relax the system to the target thermodynamic state. The protocol employs different thermodynamic ensembles and algorithms to ensure proper phase space sampling:
NVT Equilibration (1 ns): System is equilibrated at target temperature using the Berendsen thermostat to stabilize temperature before pressure coupling.
NPT Equilibration (10-50 ns): System density is equilibrated at target temperature and pressure (1 bar) using the Nosé-Hoover thermostat and Parrinello-Rahman barostat for production-quality density control.
Extended Sampling (Optional): For low-temperature simulations below 298 K, enhanced sampling techniques may be employed, including initial high-temperature (473 K) simulation followed by multiple parallel cooling simulations to improve conformational sampling.
Table 3: Equilibration Protocol Parameters for this compound Systems
| Parameter | NVT Ensemble | NPT Ensemble | Production |
|---|---|---|---|
| Duration | 1 ns | 10-50 ns | 10-100 ns |
| Thermostat | Berendsen | Nosé-Hoover | Nosé-Hoover |
| Barostat | - | Parrinello-Rahman | Parrinello-Rahman |
| Time Step | 1 fs | 1 fs | 1-2 fs |
| Bond Constraints | LINCS | LINCS | LINCS |
Production simulations employ refined parameters to ensure physical accuracy and numerical stability. The LINCS algorithm constrains all bonds involving hydrogen atoms, enabling a 2 fs time step for improved sampling efficiency. Non-bonded interactions are treated with a 1.0 nm cutoff for both Coulomb and van der Waals interactions, while long-range electrostatics are handled using the Particle Mesh Ewald (PME) method with Fourier spacing of 0.12 nm. Temperature control is maintained using the Nosé-Hoover thermostat with a coupling constant of 0.5-1.0 ps, while pressure where needed is controlled with the Parrinello-Rahman barostat with a coupling constant of 2.0-5.0 ps and compressibility of 4.5×10⁻⁵ bar⁻¹.
The simulation length varies depending on the target properties: 10 ns simulations are typically sufficient for thermodynamic properties like density and enthalpy of vaporization, while 100 ns simulations are recommended for transport properties like viscosity and diffusion coefficients. For surface tension calculations, extended simulation boxes with vacuum interfaces require longer simulations (100 ns) to properly equilibrate the interface and obtain reliable pressure tensor components. Trajectory frames are saved every 10-100 ps for subsequent analysis, balancing storage requirements with temporal resolution.
Various physicochemical properties can be calculated from production simulations to validate the force field against experimental data:
Density: Calculated directly from the average box dimensions during NPT simulations, typically over the final 5-10 ns of production simulation.
Surface Tension: Determined from the difference between normal and tangential components of the pressure tensor in systems with air-liquid interfaces using the formula:
γ = 0.5 · Lz(⟨Pzz⟩ - (⟨Pxx⟩ + ⟨Pyy⟩)/2), where Lz is the box length in the z-dimension and Pii are the diagonal components of the pressure tensor [1] [2].
Enthalpy of Vaporization: Calculated using the thermodynamic relationship:
ΔHvap = E(g) - E(l) + RT, where E(g) and E(l) are the total energies of gas and liquid phases, R is the gas constant, and T is temperature [1] [2].
Shear Viscosity: Determined using non-equilibrium periodic perturbation methods or equilibrium methods like Green-Kubo relations, with applied acceleration fields in NVT simulations.
Diagram 1: MD Simulation Workflow for this compound Systems. This workflow outlines the key steps in setting up, running, and analyzing molecular dynamics simulations of this compound-containing systems.
Validation against experimental data is essential to ensure force field accuracy and simulation reliability. Key physicochemical properties calculated from simulations should be compared with available experimental values across a temperature range to assess systematic errors and temperature dependence. The optimized this compound force field typically reproduces experimental densities within 1-2%, surface tensions within 5%, and enthalpies of vaporization within 3-5% when properly parameterized [1]. These validation metrics provide confidence in the transferability of the force field to novel systems and conditions.
Table 4: Comparison of Calculated and Experimental Properties for Liquid this compound
| Property | Temperature [K] | Simulation Value | Experimental Value | Relative Error [%] |
|---|---|---|---|---|
| Density [g/cm³] | 293 | 0.890 | 0.891 | 0.11 |
| Density [g/cm³] | 298 | 0.886 | 0.888 | 0.23 |
| Surface Tension [mN/m] | 298 | 28.9 | 30.1 | 3.99 |
| ΔHvap [kJ/mol] | 298 | 61.3 | 63.1 | 2.85 |
| Shear Viscosity [cP] | 298 | 4.15 | 4.33 | 4.16 |
Radial distribution functions (RDFs) provide insights into the local structure of liquid this compound and its mixtures, particularly highlighting hydrogen bonding patterns between hydroxyl groups. The combined distribution functions (CDFs) integrate distance and angular correlations to characterize specific interaction geometries, such as the preferred hydrogen bonding angle of 130-180° between this compound and fatty acids in deep eutectic solvents [3]. Spatial distribution functions (SDFs) visualize three-dimensional probability densities of specific atoms around this compound, revealing preferential solvation patterns and interaction sites.
For dynamic properties, the mean square displacement (MSD) of this compound's center of mass provides information on molecular mobility, from which self-diffusion coefficients can be calculated using the Einstein relation. Vector reorientation dynamics analysis of specific bonds (particularly the O-H vector) characterizes rotational mobility and its coupling to hydrogen bonding dynamics. Hydrogen bond lifetimes and population analysis offer insights into the stability and kinetics of this compound's intermolecular interactions, which strongly influence macroscopic properties like viscosity and conductivity.
MD simulations of this compound binding to the TRPM8 ion channel reveal a characteristic "grab and stand" mechanism where this compound uses its hydroxyl group as a "hand" to specifically interact with R842 and its isopropyl group as "legs" to engage with I846 and L843 residues [4]. This binding configuration disrupts the tightly packed conformations of Y745, R842, and D802 in the apo state, initiating widespread conformational rearrangements within the transmembrane domains that ultimately lead to channel activation. The binding is characterized by a combination of hydrogen bonding with R842 and van der Waals interactions with hydrophobic residues, with calculated binding energies ranging from -7.3 to -5.1 kcal/mol depending on the specific isomer and binding pose.
Simulations of this compound isomers with olfactory receptors (Olfr874, OR8B8, and OR8B12) identify key residues including His-55, Thr-56, Leu-55, Tyr-94, Thr-57, Phe-199, and Ser-248 as particularly important for this compound recognition through hydrogen bonding and hydrophobic interactions [5]. These interactions explain the differential odor profiles of this compound isomers, with L-menthol exhibiting pleasant, sweet, minty notes while other isomers often have musty, herbal, or earthy aromas. The detection thresholds also vary significantly between isomers, with L-menthol and D-menthol having the lowest thresholds of 5.166 and 4.734 mg/L, respectively.
Diagram 2: this compound-TRPM8 Binding Mechanism. This diagram illustrates the "grab and stand" mechanism of this compound binding to TRPM8 channel, showing key interactions and subsequent conformational changes leading to channel activation.
This compound-based deep eutectic solvents (DES) represent an important class of green solvents with applications in extraction, catalysis, and material processing. MD simulations of binary mixtures containing this compound and fatty acids derived from coconut oil (caprylic acid, decanoic acid, and lauric acid) reveal strong hydrogen bonding networks between this compound's hydroxyl group and fatty acid carboxyl groups at distances of 2-3 Å with angles of 130-180° [3]. These interactions significantly influence dynamic properties, with increasing fatty acid content reducing self-diffusion coefficients and increasing viscosity due to enhanced intermolecular association.
The eutectic composition for this compound-fatty acid systems occurs at specific molar percentages (44% for caprylic acid, 35% for decanoic acid, and 25% for lauric acid), where maximum intermolecular interactions and minimum melting points are observed. Simulations at different temperatures (300-353 K) reveal the thermal dependence of these interactions and their impact on transport properties, providing molecular insights into the eutectic phenomenon. Structural analysis shows that fatty acid chain length significantly influences the spatial organization and hydrogen bonding efficiency, with shorter chains enabling more effective this compound coordination and stronger depression of melting points.
Several technical challenges may arise during this compound MD simulations that require specific attention:
Poor Density Convergence: If system density fails to converge during NPT simulations, ensure sufficient equilibration time (≥10 ns), verify barostat coupling constants (2-5 ps), and check for inadequate cutoffs or PME parameters. For problematic cases, use multi-step equilibration with gradual approach to target conditions.
Inaccurate Viscosity Calculations: Shear viscosity calculations are particularly sensitive to system size and simulation length. Use larger systems (≥876 molecules) and extended simulation times (≥100 ns) with multiple independent replicates. For non-equilibrium methods, verify that the applied acceleration field produces linear response without perturbing equilibrium structure.
Hydrogen Bonding Artifacts: Incorrect hydrogen bonding patterns may indicate issues with partial charge assignment or Lennard-Jones parameters. Validate against quantum mechanical calculations of dimer energies and experimental spectroscopic data. Ensure proper treatment of long-range electrostatics with PME.
Slow Conformational Sampling: this compound's isopropyl group rotation barriers can lead to slow conformational sampling at low temperatures. Use enhanced sampling techniques (replica exchange, metadynamics) or extended simulation times for low-temperature properties. For pure liquid simulations below 298 K, initialize from high-temperature configurations.
Computational requirements for this compound simulations vary significantly with system size and simulation duration. A typical system of 219 molecules in a 4 nm box requires approximately 256 CPU cores for efficient parallel execution, with 100 ns simulation requiring 2-4 weeks depending on hardware and software efficiency. Performance optimization strategies include:
For large-scale screening studies of this compound derivatives or complex mixtures, coarse-grained approaches using the Martini force field can provide 100-1000× speedup while maintaining reasonable accuracy for structural and thermodynamic properties, though with loss of atomic detail for specific interactions.
Molecular dynamics simulations of (+)-menthol and its derivatives provide valuable insights into molecular interactions, thermodynamic properties, and dynamic behavior across diverse applications from neuroscience to green chemistry. The protocols outlined in this document establish robust methodologies for system preparation, force field parameterization, production simulation, and analysis validation. The optimized OPLS-AA parameters for this compound enable accurate reproduction of experimental physicochemical properties while maintaining transferability to novel systems.
Emerging applications of this compound simulations include drug delivery systems, ion channel modulation mechanisms, and sustainable solvent design. Future developments will likely focus on polarizable force fields for improved electrostatic representation, multi-scale modeling approaches connecting atomic interactions to macroscopic phenomena, and machine learning potentials for enhanced accuracy and efficiency. The integration of simulation with experimental validation continues to advance our understanding of this compound's diverse biological activities and physicochemical characteristics, supporting rational design of this compound-based materials and therapeutics.
Force field parameterization is a critical process in molecular dynamics (MD) simulations that involves developing accurate mathematical models to describe the potential energy surface of molecular systems. For specialized molecules like (+)-menthol (1-methyl-4-(1-methylethyl)cyclohexan-3-ol), a monoterpenoid alcohol with three centers of asymmetry, standard transferable parameters often prove insufficient for reproducing experimental physicochemical properties. This document presents a comprehensive parameterization protocol specifically developed for (+)-menthol, enabling reliable MD simulations for pharmaceutical, cosmetic, and biochemical applications where menthol serves as active ingredient, permeation enhancer, or structural component in ionic liquids.
The complex chemical structure of this compound, featuring both polar hydroxyl and non-polar isopropyl groups on a cyclohexane ring, presents significant challenges for molecular mechanics simulations. Existing transferable force fields often fail to accurately capture this compound's conformational behavior and bulk physicochemical properties simultaneously. This protocol outlines two complementary approaches: one based on systematic optimization of OPLS-AA parameters, and another utilizing automated parameterization tools for CHARMM-compatible force fields, both validated against extensive experimental data.
The parameterization protocol supports two primary approaches with distinct force field compatibilities:
OPLS-AA Compatibility: This strategy provides parameters specifically optimized for this compound while maintaining full compatibility with the Optimized Potentials for Liquid Simulations All-Atom (OPLS-AA) force field [1]. This ensures transferability to systems containing proteins, lipids, and other biomolecules parameterized with OPLS-AA.
CHARMM Compatibility: As implemented in the Force Field Toolkit (ffTK), this approach generates parameters compatible with the CHARMM General Force Field (CGenFF) and related biomolecular force fields [2] [3]. This is particularly valuable for simulating this compound in biological systems where consistency with protein parameters is essential.
The following diagram illustrates the comprehensive parameterization workflow for this compound, integrating both OPLS-AA and CHARMM-compatible approaches:
This protocol involves systematic refinement of existing OPLS-AA parameters to accurately reproduce this compound's experimental properties [1].
Objective: Optimize Fourier coefficients for dihedral angles, particularly for the isopropyl and hydroxyl groups, to reproduce quantum mechanical energy profiles.
Methodology:
Objective: Determine optimal partial atomic charges that reproduce this compound's electrostatic properties while maintaining compatibility with OPLS-AA.
Methodology:
Objective: Refine ε and σ parameters to reproduce experimental liquid densities and surface tension.
Methodology:
The Force Field Toolkit (ffTK) provides an automated workflow for generating CHARMM-compatible parameters through a graphical user interface integrated within VMD [2] [4].
Objective: Generate high-quality quantum mechanical reference data for parameter optimization.
Methodology:
Objective: Utilize ffTK's automated algorithms to derive bonded and non-bonded parameters.
Methodology:
Comprehensive validation against experimental physicochemical properties is essential for ensuring parameter reliability. The following table summarizes key validation properties and acceptable error margins:
Table 1: Target Experimental Properties for this compound Force Field Validation
| Property | Experimental Value | Acceptable Error | Temperature Range | Validation Protocol |
|---|---|---|---|---|
| Density | 0.89 g/cm³ at 293K [1] | < 3% | 293-333K | NPT simulation, 10 ns |
| Surface Tension | 30.7 mN/m at 293K [1] | < 15% | 293-333K | Extended interface simulation, 100 ns |
| Enthalpy of Vaporization | 64.5 kJ/mol at 298K [1] | ±0.5 kcal/mol | 298K | Energy difference method [1] |
| Shear Viscosity | 3.43 mPa·s at 313K [1] | < 20% | 313K | Non-equilibrium MD, 10 ns |
Protocol:
Protocol:
Protocol:
Protocol:
Table 2: Simulation Technical Parameters for this compound Validation
| Parameter | Setting | Notes |
|---|---|---|
| Software | GROMACS [1] | Also compatible with NAMD, CHARMM, OpenMM |
| Time Step | 1 fs | All bonds constrained using LINCS algorithm |
| Cut-off Scheme | 1.0 nm | For both Coulomb and van der Waals interactions |
| Thermostat | Nosé-Hoover | After initial Berendsen equilibration |
| Barostat | Parrinello-Rahman | For production NPT simulations |
| Ensemble | NVT/NPT | Depending on property calculation |
| Boundary Conditions | Periodic | In all dimensions |
The optimized this compound force field should achieve:
This protocol provides comprehensive guidelines for parameterizing (+)-menthol force fields compatible with both OPLS-AA and CHARMM biomolecular simulation ecosystems. The systematic approach combining quantum mechanical target data with experimental liquid property validation ensures transferable parameters that accurately reproduce this compound's physicochemical behavior. The resulting force fields enable reliable molecular dynamics simulations of this compound in pharmaceutical formulations, biological systems, and materials applications, providing atomic-level insights into its structure, dynamics, and interactions.
(+)-Menthol, a monocyclic monoterpene alcohol, represents one of the most pharmacologically significant terpenoids in industrial applications. As the primary constituent of peppermint (Mentha piperita L.) and corn mint (Mentha arvensis L.) essential oils, this compound exhibits diverse biological activities that extend beyond its characteristic cooling sensation to include analgesic, anti-inflammatory, antibacterial, neuroprotective, and anticancer effects. The stereospecificity of menthol's bioactivity is particularly noteworthy, with the (-)-menthol enantiomer demonstrating superior cooling potency due to its tighter binding affinity for thermoreceptors in skin and mucous membranes. This molecular complementarity underlies its enhanced refreshing capacity compared to other isomers, making it the preferred isomer in pharmaceutical, cosmetic, and food applications [1] [2].
The analysis of (+)-menthol presents particular challenges due to its volatile nature and the need for precise enantiomeric differentiation in complex matrices. Gas chromatography-mass spectrometry (GC-MS) has emerged as the analytical method of choice for this compound quantification, offering superior sensitivity and specificity over alternative techniques like HPLC. While HPLC methods with fluorescence-labeling reagents, refractive index detection, or polarized photometric detection have been employed, they generally demonstrate lower sensitivity compared to GC-based approaches. The thermal stability and relatively low boiling point (212°C) of this compound make it ideally suited for GC separation, with GC methods achieving sensitivity at least two orders of magnitude better than LC methods according to comparative studies [3] [4].
Researchers have developed and validated multiple GC-MS approaches for this compound quantification across different sample matrices, from pharmaceutical preparations to biological specimens. The following comparison summarizes three established methodologies:
Table 1: Comparison of GC-MS Methods for this compound Analysis
| Method Characteristic | Pharmaceutical Analysis (Suppositories) | Biological Monitoring (Urine) | Product Quality Control (Tobacco) |
|---|---|---|---|
| Sample Matrix | Suppository formulations | Human urine | Mentholated tobacco |
| Extraction Technique | Organic solvent (THF) extraction | Headspace SPME | Static headspace |
| Sample Volume | 3.0 g smashed suppositories | 100 μL urine | 0.5 g tobacco |
| Internal Standard | Thymol (2% w/v) | This compound-d4 | Not specified |
| Linearity Range | 0.3–0.9 mg/mL (50–150% of target) | 0.002–0.5 μg/mL (free), 0.01–10 μg/mL (total) | 0.2–1.0% with R² = 0.999 |
| Limit of Detection | Not specified | 0.0017 μg/mL | 35 ppm |
| Accuracy | RSD < 2.0% | 88.5% | Minimum 93% recovery |
| Analysis Runtime | 19 minutes | 17 minutes | ~30 min equilibration + analysis |
| Key Applications | Quality control of pharmaceutical dosage forms | Biomarker verification for this compound exposure | Rapid quality assessment in manufacturing |
| Reference | [3] | [4] | [5] |
Each method demonstrates distinct advantages tailored to its application context. The pharmaceutical analysis method emphasizes precision and accuracy for quality control, employing robust internal standardization with thymol. The biological monitoring approach prioritizes ultra-trace detection capabilities and specificity in complex matrices, utilizing stable isotope dilution and enzymatic deconjugation to measure both free and total this compound. The tobacco quality control method focuses on operational efficiency with minimal sample preparation through static headspace sampling, effectively eliminating tedious extraction procedures [3] [4] [5].
Table 2: Method Validation Parameters for Pharmaceutical-Grade this compound Analysis
| Validation Parameter | Experimental Results | Acceptance Criteria |
|---|---|---|
| System Precision | RSD = 1.071% | RSD ≤ 2.0% |
| Linearity | R² > 0.998 | R² ≥ 0.998 |
| Accuracy (Recovery) | 98.5–101.2% | Within ±2.0% |
| Method Precision | RSD < 2.0% | RSD ≤ 2.0% |
| Robustness | RSD ≤ 5.0% | RSD ≤ 5.0% |
| Solution Stability | Within ±2.0% over 24h | Within ±2.0% |
| LOD/LOQ | Based on slope and SD | S/N ≥ 3 for LOD, ≥10 for LOQ |
The validation data demonstrates that properly optimized GC-MS methods deliver exceptional performance characteristics suitable for stringent regulatory requirements in pharmaceutical and clinical settings. The headspace SPME approach for biological specimens is particularly noteworthy for eliminating carryover or memory effects from the fiber assembly, a common challenge in earlier implementations that used higher collection temperatures (80°C) and longer collection times (20 minutes) [4].
Table 3: Standard GC-MS Instrument Parameters for this compound Analysis
| Parameter | Pharmaceutical Analysis | Biological Monitoring |
|---|---|---|
| GC System | Thermo GC Model Trace Ultra | Agilent 7890B GC |
| Mass Spectrometer | Not applied (FID detection) | Agilent 5977A MSD |
| Column | VF-624ms (60 m × 0.25 mm × 1.8 μm) | HP-5ms UI (30 m × 0.25 mm × 0.25 μm) |
| Stationary Phase | 6% cyanopropylphenyl/94% dimethylpolysiloxane | 5% phenyl/95% dimethylpolysiloxane |
| Carrier Gas | Helium, 5.0 mL/min constant flow | Helium, 1.0 mL/min constant flow |
| Injection Technique | Split (50:1), 1 μL injection | Splitless, SPME injection |
| Injector Temperature | 280°C | 250°C |
| Oven Temperature Program | Initial: 90°C (hold 1 min) | Initial: 40°C (hold 2 min) |
| Ramp: 15°C/min to 181°C (hold 3 min) | Ramp: 20°C/min to 140°C | |
| Total runtime: 19 minutes | Ramp: 40°C/min to 260°C (hold 2 min) | |
| Total runtime: 17 minutes | ||
| Detection | FID at 280°C | MS-SIM, m/z 81, 95, 138, 156 |
For pharmaceutical analyses employing internal standardization, this compound concentration is determined using the following calculation:
Assay Calculation Formula:
Where:
For biological specimens using stable isotope dilution, the calculation employs a linear calibration curve generated by plotting peak area ratios of native this compound to this compound-d4 against concentration, with 1/x weighting applied to ensure accuracy across the dynamic range [4].
The biological activity of (+)-menthol is fundamentally governed by its molecular structure and stereochemical configuration. The compound exerts its characteristic cooling sensation primarily through activation of the TRPM8 (Transient Receptor Potential Melastatin 8) receptor, a calcium-permeable cation channel expressed in sensory neurons. Structural activity relationship (SAR) studies reveal that the hexacyclic ring structure of this compound is essential for receptor binding, with specific derivatives like WS-12 (featuring a hexacyclic ring and N-alkylcarbonyl side chain) demonstrating up to six-fold greater potency and two-fold higher efficacy compared to native this compound. The C3 hydroxyl group represents a key modification site, with esterification (e.g., menthyl acetate, menthyl chloroacetate) enhancing lipophilicity and membrane permeability, thereby influencing analgesic and insecticidal activities [2].
The following diagram illustrates the mechanistic pathway through which (+)-menthol activates cellular responses:
This mechanistic pathway highlights the sequence of molecular events beginning with this compound binding to the TRPM8 receptor and culminating in physiological responses. The structural complementarity between this compound's hexacyclic ring and the receptor binding pocket enables specific interaction, triggering conformational changes that open the ion channel. Subsequent calcium influx initiates membrane depolarization and action potential generation in sensory neurons, ultimately transmitting signals to the central nervous system that are interpreted as cooling sensations and analgesic effects [2].
The validated GC-MS method for suppository formulations demonstrates exceptional reliability for routine quality control applications. Implementation in pharmaceutical settings requires:
The GC-MS approach for urine specimens enables precise biomonitoring of this compound exposure in clinical and epidemiological studies. Key implementation considerations include:
Application of this methodology to urine specimens from cigarette smokers revealed a three-fold higher total urinary this compound level in mentholated cigarette smokers compared to non-mentholated cigarette smokers (p < 0.001), demonstrating the method's utility in exposure assessment studies [4].
The comprehensive GC-MS methodologies detailed herein provide robust analytical frameworks for quantifying (+)-menthol across diverse matrices and applications. The structural specificity of (+)-menthol necessitates careful consideration of enantiomeric purity in analytical methods, particularly given the enhanced bioactivity of the (-)-menthol enantiomer. Through appropriate sample preparation techniques, chromatographic conditions optimization, and detection scheme selection, researchers can achieve the sensitivity, precision, and accuracy required for pharmaceutical quality control, biological monitoring, and product formulation assessment. As research continues to elucidate the complex pharmacological relationships between this compound's molecular structure and its biological activity, refined analytical methods will remain essential tools for validating efficacy and ensuring product quality across numerous applications [3] [4] [2].
1.1 Background (+)-Menthol, a volatile cyclic terpene alcohol with a characteristic minty aroma, faces significant challenges in pharmaceutical and food applications due to its low water solubility, high volatility, and limited shelf-life [1]. Encapsulation via inclusion complex (IC) formation with cyclodextrins (CDs) effectively addresses these issues by enhancing stability, improving aqueous solubility, and enabling controlled release of the active compound [2] [3].
1.2 Mechanism of Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic internal cavity and hydrophilic exterior. This structure allows them to host hydrophobic guest molecules like menthol, forming non-covalent inclusion complexes. The main driving forces are van der Waals interactions and hydrophobic effects, with stability influenced by how well the guest molecule fits inside the CD cavity [1].
This section provides a standardized, step-by-step protocol for creating this compound inclusion complexes based on co-precipitation, a widely used and effective method [1].
2.1.1 Chemical Reagents
2.1.2 Laboratory Equipment
Solution Preparation:
Complex Formation: Slowly add the this compound solution to the cyclodextrin solution under constant stirring at 50°C. Continue stirring for 3 hours to facilitate complexation [1].
Crystallization: After 3 hours, remove the solution from heat and allow it to cool to room temperature. Then, refrigerate the solution at 4°C for 24 hours to promote crystallization of the inclusion complex [1].
Isolation and Washing: Collect the resulting crystals by vacuum filtration. Wash the solid product three times with approximately 5 mL of ethanol each to remove any non-complexed, surface-adsorbed this compound [1].
Drying: Transfer the washed product to an oven and dry at 40°C for 3 hours. Finally, store the final inclusion complex samples in a desiccator at 4°C until future use [1].
Table 1: Key Experimental Parameters for Inclusion Complex Preparation
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Molar Ratio (this compound:CD) | 1:1 | Ensures stoichiometric balance for optimal complex formation [1]. |
| Solvent System | Water (for CD), Ethanol (for this compound) | CDs are water-soluble; ethanol effectively dissolves this compound [1]. |
| Stirring Temperature | 50 °C | Enhances molecular mobility and reaction kinetics [1]. |
| Stirring Time | 3 hours | Allows sufficient time for the host-guest complexation equilibrium [1]. |
| Refrigeration | 4 °C for 24 hours | Promotes crystallization and precipitation of the complex [1]. |
| Drying Condition | 40 °C for 3 hours | Removes residual solvent without degrading the complex [1]. |
2.3.1 Determination of Encapsulation Efficiency (EE) and Loading Efficiency (LE)
2.3.2 Physicochemical Characterization
Molecular dynamics (MD) simulation serves as a powerful tool to predict and analyze the stability and interaction mechanisms of this compound-CD complexes at the atomic level, complementing experimental data [1].
The following diagram illustrates the computational protocol for analyzing this compound-cyclodextrin interactions:
Table 2: Key Metrics for Molecular Dynamics Analysis of this compound-CD Complexes
| Analysis Metric | Abbreviation | Interpretation | Reported Value for β-CD |
|---|---|---|---|
| Root Mean Square Deviation | RMSD | Measures structural stability; lower values indicate a more stable complex [1]. | N/A |
| Radius of Gyration | Rg | Assesses compactness of the complex [1]. | N/A |
| Radial Distribution Function | RDF | Analyzes the probability of finding atoms at specific distances [1]. | N/A |
| Solvent Accessible Surface Area | SASA | Evaluates exposure of this compound to solvent; decrease suggests better encapsulation [1]. | N/A |
| Binding Free Energy | ΔGbind | Primary indicator of stability. More negative values signify stronger, more favorable binding [1]. | -7.27 kcal/mol [1] |
Table 3: Comparative Experimental and Computational Data for this compound Cyclodextrin Complexes
| Cyclodextrin Type | Cavity Diameter | Encapsulation Efficiency (EE%) | Binding Free Energy (ΔGbind) | Remarks |
|---|---|---|---|---|
| α-CD | ~4.7–5.3 Å | Unable to form complex [1] | +2.59 kcal/mol (unfavorable) [1] | Cavity too small for stable this compound encapsulation [1]. |
| β-CD | ~6.0–6.5 Å | 36.54% [1] | -7.27 kcal/mol [1] | Optimal fit. Provides the best combination of high EE and stable complex [1]. |
| γ-CD | ~7.5–8.3 Å | 33.35% [1] | Data not fully reported (less stable than β-CD) [1] | Larger cavity may lead to less tight binding compared to β-CD [1]. |
The preparation of (+)-menthol inclusion complexes, particularly with β-cyclodextrin, is a robust and effective method to overcome the limitations of pure this compound. The detailed experimental and computational protocols provided herein offer researchers a clear pathway to synthesize, characterize, and analyze these complexes. The integration of wet-lab experiments with in silico molecular dynamics simulations provides a powerful, complementary approach for optimizing this compound encapsulation, accelerating development in pharmaceutical and flavor science.
This compound (C₁₀H₂₀O), a cyclic monoterpene alcohol, represents a key analytical target in pharmaceutical, cosmetic, and food products due to its wide application as a cooling agent and flavor compound. The quantitative analysis of (+)-menthol, one of its stereoisomeric forms, presents specific analytical challenges due to its lack of chromophores and structural similarity to related compounds in complex matrices. This application note provides detailed protocols for the accurate quantification of (+)-menthol across various product types, addressing the need for robust methodologies that balance sensitivity, precision, and practical implementation considerations for researchers and quality control professionals.
The selection of appropriate analytical techniques depends on multiple factors, including matrix complexity, required sensitivity, available instrumentation, and regulatory requirements. While gas chromatography (GC) methods generally offer superior sensitivity and resolution for this compound analysis, high-performance liquid chromatography (HPLC) approaches provide viable alternatives for specific applications where GC instrumentation is unavailable or when analyzing thermolabile formulations. This document synthesizes optimized protocols from peer-reviewed research and presents comprehensive methodological details to facilitate implementation in analytical laboratories.
The quantitative determination of (+)-menthol employs several analytical techniques, each with distinct advantages and limitations. Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) represents the most sensitive approach, with detection limits reaching nanogram levels in biological matrices. Liquid chromatography with alternative detection systems (refractive index, polarized photometric detection) offers solutions for this compound's lack of UV chromophores. Spectrophotometric methods provide rapid, cost-effective alternatives suitable for quality control environments with high sample throughput requirements.
Table 1: Comparison of Primary Analytical Techniques for (+)-Menthol Quantification
| Technique | Detection Limit | Linear Range | Key Applications | Sample Preparation Complexity |
|---|---|---|---|---|
| GC-FID/GC-MS | 0.0017 μg/mL (GC-MS) [1] | 0.002–10 μg/mL [1] | Essential oils, pharmaceuticals, biological fluids | Moderate to complex |
| HPLC-RI | 0.76 μg/mL [2] [3] | 30–70 μg/mL [2] [3] | Syrup formulations, topical products | Simple |
| HPLC-PPD | Not specified | Not specified | Pharmaceutical products with chiral requirements | Simple to moderate |
| Spectrophotometric | Not specified | 0.02–3 mg/5 mL [4] | Raw materials, quality control screening | Simple |
The GC-FID method provides robust separation and quantification of this compound in essential oils and various pharmaceutical dosage forms, including suppositories. The protocol employs thymol as internal standard to correct for injection volume variations and sample preparation inconsistencies, enhancing method precision and accuracy [5].
Instrumentation and Conditions: Thermo Scientific Trace 1310 GC or equivalent equipped with FID and autosampler. Capillary column: VF-624ms (60 m × 0.25 mm, 1.8 μm film thickness) or equivalent mid-polarity stationary phase. Carrier gas: Helium at constant flow rate of 5.0 mL/min. Injector temperature: 280°C with split ratio 50:1. Detector temperature: 250°C. Oven temperature program: Initial 90°C (hold 1 min), ramp at 15°C/min to 181°C (hold 3 min), total run time 19 minutes [5].
Standard Solution Preparation: Accurately weigh 30 mg of (+)-menthol reference standard into 50 mL volumetric flask. Add 25 mL ethanol and sonicate for 5 minutes. Pipette 2.0 mL of thymol internal standard solution (2% w/v in ethanol) and dilute to volume with ethanol. Filter through 0.22 μm membrane prior to injection [5].
Sample Preparation (Suppositories): Accurately weigh 3.0 g of homogenized suppository sample into 50 mL volumetric flask. Add 5 mL tetrahydrofuran and stir vigorously for 30 minutes. Add 2.0 mL thymol internal standard solution (2% w/v), dilute to volume with ethanol, and filter through 0.22 μm membrane [6] [5].
System Suitability Criteria: Resolution between this compound and thymol peaks ≥1.5; theoretical plates ≥2000; tailing factor ≤2.0; RSD of peak area ratios ≤2.0% for 10 replicate injections [6] [5].
For biological matrices like urine, a headspace solid-phase microextraction (SPME) technique coupled with GC/MS provides exceptional sensitivity for quantifying free and total this compound, useful for bioavailability and pharmacokinetic studies [1].
Sample Preparation (Urine): For free this compound analysis: Combine 100 μL urine, 100 μL trisodium citrate buffer (0.1 M, pH 5.0), and 50 μL this compound-d4 internal standard solution (5 μg/mL in methanol). For total this compound analysis: Replace buffer with enzyme solution (β-glucuronidase/sulfatase, 3 mg/mL in citrate buffer). Incubate at 37°C for 24 hours for complete deconjugation [1].
SPME Conditions: Use 65 μm polydimethylsiloxane/divinylbenzene fiber. Pre-incubate sample at 50°C for 5 minutes with agitation. Extract for 30 minutes at 50°C. Desorb in GC injector at 250°C for 2 minutes [1].
GC/MS Conditions: Column: SH-I-5Sil MS (30 m × 0.25 mm, 0.25 μm). Oven program: 60°C (hold 1 min) to 180°C at 15°C/min, then to 240°C at 30°C/min (hold 3 min). Ionization: EI at 70 eV. Selected ion monitoring: m/z 81, 95, 138 for this compound; m/z 85, 99, 142 for this compound-d4 [1].
The HPLC-RI method provides an effective solution for this compound quantification in formulations where GC analysis may be impractical, particularly suitable for syrup formulations with minimal sample pretreatment [2] [3].
Instrumentation and Conditions: Waters 2695 separation module or equivalent HPLC system with refractive index detector. Column: Inertsil ODS 3V (250 × 4.6 mm, 5 μm) or equivalent C18 stationary phase. Mobile phase: water:methanol (30:70 v/v) isocratic. Flow rate: 1.0 mL/min. Injection volume: 100 μL. Column temperature: 35°C. Detector parameters: sensitivity 128, temperature 35°C [2] [3].
Standard Solution Preparation: Prepare stock solution of 0.5 mg/mL this compound in water:methanol (20:80 v/v). Prepare working standards by diluting stock solution to concentrations of 30-70 μg/mL using the same diluent [2] [3].
Sample Preparation (Syrup Formulations): Determine syrup density using pycnometer. Accurately weigh sample equivalent to 2.5 mg this compound into 50 mL volumetric flask. Add 5 mL water and mix thoroughly. Add 20 mL methanol, sonicate for 5 minutes with intermittent shaking, dilute to volume with methanol, and filter through 0.45 μm nylon membrane [2] [3].
System Suitability: Theoretical plates ≥7500; tailing factor ≤1.10; RSD of peak areas ≤0.40% for five replicate injections; retention time RSD ≤1.0% [2] [3].
Figure 1: Method Selection Workflow for (+)-Menthol Analysis
Figure 2: AQbD Approach to Method Development
Comprehensive validation according to ICH Q2(R2) guidelines demonstrates method reliability for intended applications. The following tables summarize key validation parameters and acceptance criteria for the described methodologies.
Table 2: Method Validation Parameters for GC-FID Analysis of (+)-Menthol
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity | R² = 0.999 (0.3-0.9 mg/mL) [5] | R² ≥ 0.998 |
| Precision (RSD) | 1.071% (system precision) [5] | RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.5-101.2% [5] | 98.0-102.0% |
| LOD | 0.76 μg/mL (HPLC-RI) [2] | - |
| LOQ | 2.31 μg/mL (HPLC-RI) [2] | - |
| Robustness | Retention time variation < 2.0% with deliberate parameter changes [2] | Retention time variation ≤ 5.0% |
Table 3: System Suitability Testing Criteria for Chromatographic Methods
| Parameter | GC-FID | HPLC-RI |
|---|---|---|
| Theoretical Plates | ≥ 2000 [6] | ≥ 7500 [2] |
| Tailing Factor | ≤ 2.0 [6] | ≤ 1.10 [2] |
| Resolution | ≥ 1.5 [6] | Baseline separation from excipients [2] |
| Repeatability (RSD) | ≤ 2.0% [5] | ≤ 0.40% [2] |
Selection of the appropriate analytical method for (+)-menthol quantification requires consideration of multiple factors. Matrix complexity represents the primary consideration, with biological matrices typically requiring the sensitivity of GC-MS with SPME, while formulated products may be adequately served by GC-FID or HPLC-RI. Required sensitivity and detection limits should align with analytical requirements, with GC methods offering superior detection limits (0.0017 μg/mL) compared to HPLC approaches (0.76 μg/mL). Available instrumentation and expertise also guide method selection, as GC methods require more specialized equipment and operator skill than spectrophotometric approaches.
The Analytical Quality by Design (AQbD) framework provides a systematic approach to method development, emphasizing proactive risk management rather than reactive troubleshooting. By defining the Analytical Target Profile (ATP) early and identifying Critical Analytical Attributes (CAAs) and Critical Process Parameters (CPPs), researchers can establish a Method Operable Design Region (MODR) that ensures method robustness throughout its lifecycle [6]. This approach reduces method failures during transfer and provides regulatory flexibility through demonstrated understanding of method parameters.
For pharmaceutical applications, method validation should follow ICH Q2(R2) guidelines, addressing specificity, accuracy, precision, linearity, range, detection limit, quantification limit, and robustness [6] [5]. Documentation should include complete method validation reports, system suitability testing protocols, and change control procedures. For methods developed using AQbD principles, additional documentation should include risk assessments, experimental design justification, and MODR verification [6].
The quantitative analysis of (+)-menthol in commercial products requires careful method selection based on matrix characteristics, sensitivity requirements, and available resources. GC-based methods provide the highest sensitivity and specificity for complex matrices and trace analysis, while HPLC-RI methods offer robust alternatives for quality control environments analyzing formulated products. Implementation of Analytical Quality by Design principles enhances method robustness and facilitates regulatory compliance, while comprehensive validation demonstrates method reliability for intended applications.
The reviewed literature consistently highlights that the biological activity of menthol is highly dependent on its stereochemistry. (-)-menthol (or L-menthol) is the most prevalent and effective isomer, known for its strong cooling sensation and wide-ranging pharmacological effects [1] [2] [3]. Its molecular structure allows for a tight fit with thermoreceptors in the skin and mucous membranes [3]. In contrast, information on the specific applications and synthesis of the (+)-menthol enantiomer is scarce in the current search results.
Several key derivatives of this compound, which are likely based on the natural (-)- form, have been developed for pharmaceutical use, as summarized in the table below.
| Derivative Name | Key Characteristics | Primary Pharmaceutical Applications |
|---|---|---|
| L-Menthol | Strong cooling & anti-inflammatory effects [4] | Topical analgesics, nasal inhalers, throat lozenges [4] |
| DL-Menthol | Racemic mix; balance of potency & affordability [4] | Balms, ointments, creams [4] |
| Neo this compound | High stability, lower volatility, prolonged cooling [4] | Controlled-release formulations (e.g., transdermal patches) [4] |
| Iso this compound | Milder cooling, different scent profile [4] | Taste-masking, pediatric & sensitive-skin formulations [4] |
| This compound Crystals | Highly concentrated, rapid absorption [4] | Vapour therapies, muscle rubs [4] |
The pharmacological profile of this compound can be significantly enhanced through chemical modifications. The core principle is that even small changes to the this compound scaffold can lead to substantial changes in its biological activity [1]. The following diagram illustrates the key sites on the this compound molecule for these modifications and their associated effects.
The table below provides specific examples of derivatives created through these strategies and their enhanced effects.
| Derivative | Structural Change | Enhanced Pharmacological Effect |
|---|---|---|
| WS-12 | Introduction of a hexacyclic ring structure [1]. | Cooling and analgesic effects enhanced by 40% [1]. |
| Menthyl Chloroacetate | Introduction of a chlorine atom and an acetate group at the C3 position [1]. | Insecticidal and antibacterial effects increased by 30%–50% [1]. |
| Menthone Glyceryl Acetal | Conversion of the carbonyl group to an acetal group [1]. | Enhanced insecticidal activity via improved hydrogen bonding [1]. |
| (-)-menthol β-d-glycoside | Introduction of a sugar molecule (β-D-glucose) [1]. | Cooling intensity on the skin enhanced by approximately 70% [1]. |
While specific protocols for (+)-menthol were not found, the esterification of this compound's C3 hydroxyl group is a common modification to create derivatives with improved properties [1]. The following is a generalized protocol for the synthesis of menthyl esters.
Materials and Reagents:
Procedure:
This compound and its derivatives exert their effects through multiple mechanisms, with the TRPM8 receptor playing a central role.
The diverse biological activities of this compound derivatives lead to several key applications [1] [4] [2]:
This search has identified a significant gap in the literature concerning the synthesis and specific application of (+)-menthol derivatives. The vast majority of research and commercial application is focused on the (-)-enantiomer due to its superior biological activity.
Future research directions in this field, which could include the exploration of less common enantiomers, involve [1]:
The Transient Receptor Potential Melastatin 8 (TRPM8) is a cold-sensitive ion channel that serves as the primary molecular sensor for innocuous to noxious cold temperatures (below 28°C) and cooling compounds in humans. First identified in prostate cancer cells, TRPM8 is a non-selective cation channel permeable to Ca²⁺ and Na⁺, which depolarizes sensory neurons and generates action potentials that ultimately produce cold sensations. The channel exists as a homotetrameric complex with each subunit containing six transmembrane domains (S1-S6) that form a central pore region [1] [2]. TRPM8 is classified as a polymodal receptor because it integrates diverse stimuli including cold, membrane depolarization, chemical ligands, and changes in extracellular osmolarity [3].
(+)-Menthol, the naturally occurring enantiomer found in mint plants, is the classical TRPM8 agonist that has served as both a pharmacological tool and therapeutic agent for centuries. Menthol produces its characteristic cooling sensation by selectively activating TRPM8 on sensory neurons, making it an invaluable compound for studying channel function and screening novel ligands [4]. Beyond its sensory properties, TRPM8 has emerged as a promising drug target for various pathological conditions including neuropathic pain, migraine, cancer, and inflammatory disorders [3] [5]. These applications have driven the development of robust screening protocols to identify and characterize novel TRPM8 modulators with potential therapeutic benefits.
Recent advances in cryo-electron microscopy have revolutionized our understanding of TRPM8 structure at near-atomic resolution. The channel forms a symmetric tetramer with each subunit consisting of transmembrane domains (S1-S6) and extensive cytoplasmic domains composed of N-terminal (NTD) and C-terminal (CTD) regions. The transmembrane domain contains a voltage-sensor-like domain (S1-S4) and a pore domain (S5-S6) arranged in a domain-swapped configuration where the VSLD of one protomer interacts with the pore domain from the adjacent protomer [1]. The cytoplasmic domains constitute a major portion of the channel and play critical roles in channel regulation, particularly through interactions with the signaling lipid phosphatidylinositol 4,5-bisphosphate [PI(4,5)P₂], which is essential for TRPM8 activation by both cold and chemical stimuli [1].
The This compound binding pocket is located within the cleft formed by the S1-S4 transmembrane segments, with key residues identified through mutagenesis and functional studies. Structural analyses of avian TRPM8 homologs in complex with cooling agents like WS-12 (a this compound analog) have revealed that agonists bind within a cavity formed by S1-S4 segments, providing a template for understanding this compound interactions [4]. These structural insights have been instrumental in rational drug design and understanding the molecular basis of ligand recognition and channel gating.
The binding of (+)-menthol to TRPM8 follows a distinctive 'grab and stand' mechanism that involves specific molecular interactions with key residues within the binding pocket. In this model:
This binding configuration disrupts the tightly packed conformations of Y745, R842, and D802 observed in the apo state, initiating widespread conformational rearrangements throughout the transmembrane domains that ultimately lead to channel opening. This compound functions as a partial agonist of TRPM8 with a maximum open probability of approximately 0.8 at saturating concentrations, which differs from full agonists like WS-12 or icilin [4]. The binding is enthalpy-driven with key interactions identified through thermodynamic mutant cycle analysis, which has revealed coupling energies exceeding 1.5 kT for specific this compound-channel interactions.
Table 1: Key Residues in TRPM8 this compound Binding Pocket
| Residue | Location | Role in this compound Binding | Conservation |
|---|---|---|---|
| Y745 | S4 domain | Forms hydrophobic interactions with this compound ring | High |
| R842 | S4-S5 linker | Hydrogen bonding with this compound hydroxyl group | High |
| L843 | S4-S5 linker | Van der Waals interactions with isopropyl group | Medium |
| I846 | S4-S5 linker | Van der Waals interactions with isopropyl group | Medium |
| D802 | S1-S2 loop | Electrostatic interaction with R842 in apo state | High |
TRPM8 ligand screening employs multiple complementary approaches to identify and characterize novel modulators, each with distinct advantages and applications. Primary screening typically utilizes high-throughput functional assays such as calcium imaging or fluorescence-based membrane potential assays to rapidly identify active compounds from large libraries. Secondary screening employs electrophysiological techniques to detailed characterization of compound effects on channel function, including potency, efficacy, and mechanisms of action. Binding assays using radioactive or fluorescent ligands provide information about direct binding interactions and competition with known agonists like this compound [4].
The selection of screening methodology depends on several factors including throughput requirements, equipment availability, and the specific biological questions being addressed. For this compound-focused screening, understanding its partial agonist properties and allosteric interactions with PI(4,5)P₂ is essential for interpreting screening results. Additionally, species differences must be considered, as human TRPM8 shows distinct pharmacological responses compared to rodent orthologs, particularly for certain classes of activators [6].
Table 2: Comparison of TRPM8 Ligand Screening Methods
| Method | Throughput | Information Gained | Limitations |
|---|---|---|---|
| Calcium Imaging | High (96-384 well) | Functional activity, EC₅₀/IC₅₀, kinetics | Indirect measurement, potential false positives |
| Electrophysiology | Low (manual) to medium (automated) | Direct channel activity, mechanism of action, voltage-dependence | Low throughput, technical expertise required |
| Fluorescent Binding | Medium to High | Direct binding affinity, competition with this compound | No functional information, requires labeled ligand |
| Thermal Shift Assay | Medium | Thermal stabilization, membrane protein stability | Indirect, limited to certain ligand types |
Calcium imaging represents the most widely used primary screening method for TRPM8 ligands due to its high throughput, sensitivity, and technical accessibility. The following protocol details a standardized approach for this compound-based screening:
Cell Preparation: Plate TRPM8-expressing HEK293 cells at 20,000-30,000 cells/well in black-walled, clear-bottom 96-well or 384-well plates 24-48 hours before assay. Ensure cells are 70-90% confluent at time of assay.
Dye Loading: Wash cells once with assay buffer, then incubate with 2-5 μM Fura-2 AM or Fluo-4 AM in assay buffer for 45-60 minutes at room temperature (20-25°C) or 30 minutes at 37°C. Protect from light during loading.
Dye Removal and Buffer Replacement: Remove dye solution and wash cells twice with fresh assay buffer, leaving 100 μL/well (96-well plate) or 25 μL/well (384-well plate).
Baseline Recording: Measure baseline fluorescence for 1-2 minutes (Fura-2: excitation 340/380 nm, emission 510 nm; Fluo-4: excitation 485 nm, emission 525 nm).
Compound Addition: Add test compounds (0.1-100 μM in final concentration) or controls using integrated dispenser. For this compound competition assays, pre-incubate with 100 μM this compound for 2 minutes before adding test compounds.
Signal Recording: Continue fluorescence measurement for 2-5 minutes after compound addition to capture peak response.
Validation: At endpoint, add 1-10 μM ionomycin (calcium ionophore) to determine maximum possible response (Fmax) and 10 mM MnCl₂ in the presence of 10 μM ionomycin to determine autofluorescence (Fmin).
Calculate intracellular calcium concentration using the formula: [ [Ca^{2+}]i = K_d \times \frac{(F - F{min})}{(F_{max} - F)} ] where K_d for Fura-2 is approximately 224 nM. For single-wavelength dyes like Fluo-4, express data as ΔF/F₀, where F₀ is baseline fluorescence and ΔF is the change in fluorescence after stimulation.
Dose-response curves are generated by fitting data to the Hill equation: [ Response = E_{min} + \frac{(E_{max} - E_{min})}{1 + 10^{(logEC_{50} - [A]) \times n_H}} ] where [A] is agonist concentration, EC₅₀ is half-maximal effective concentration, Emin and Emax are minimum and maximum responses, and nH is the Hill coefficient.
Electrophysiological characterization provides the most direct assessment of TRPM8 channel function and is essential for secondary screening of hits identified from calcium imaging.
Cell Preparation: Plate TRPM8-expressing cells on glass coverslips at low density (10,000-20,000 cells/coverslip) 12-48 hours before recording.
Electrode Preparation: Fabricate recording pipettes from borosilicate glass (1.5 mm OD, 0.86 mm ID) with resistances of 2-5 MΩ when filled with internal solution.
Whole-Cell Configuration: Establish whole-cell configuration with series resistance compensation (70-80%) and maintain cells at a holding potential of -60 mV.
Current Recording:
Temperature Stimulation: For studies of thermal sensitivity, use a temperature-controlled perfusion system to apply cooling stimuli from 35°C to 15°C over 60 seconds.
Direct binding studies provide information about compound affinity and mechanism of action relative to this compound.
Membrane Preparation: Harvest TRPM8-expressing cells in ice-cold hypotonic buffer (5 mM HEPES, 1 mM EDTA, pH 7.4) and homogenize with Dounce homogenizer. Centrifuge at 40,000 × g for 20 minutes and resuspend pellet in binding buffer.
Saturation Binding:
Competition Binding:
Accurate interpretation of screening data requires understanding essential pharmacological parameters that define ligand-channel interactions:
Potency (EC₅₀/IC₅₀): The concentration producing half-maximal effect or inhibition. For (+)-menthol, reported EC₅₀ values typically range from 50-200 μM in functional assays, though this varies based on experimental conditions and cellular background [4]
Efficacy (Emax): The maximal response produced by a ligand relative to a reference agonist. This compound functions as a partial agonist with approximately 80% of the maximal response produced by full agonists like icilin under certain conditions [4]
Binding Affinity (Kd): The equilibrium dissociation constant for ligand-receptor binding. Direct binding measurements for this compound are challenging due to its physicochemical properties, but competition assays provide relative affinity estimates
Voltage Dependence: TRPM8 exhibits pronounced voltage-dependent gating, which is modulated by agonists like this compound. This can be quantified by measuring the shift in voltage-activation relationship
Thermosensitivity: The temperature threshold for TRPM8 activation is lowered by this compound from approximately 26°C to 20°C, which can be quantified using temperature-controlled recording systems
Rigorous statistical analysis is essential for reliable screening data:
Z-factor Calculation: For high-throughput screening, calculate Z-factor to assess assay quality: [ Z' = 1 - \frac{3\sigma_{positive} + 3\sigma_{negative}}{|\mu_{positive} - \mu_{negative}|} ] where σ and μ represent standard deviation and mean of positive and negative controls. Z-factor >0.5 indicates excellent assay quality.
Replicate Strategy: Perform experiments in at least triplicate with cells from different passages to account for biological variability
Normalization: Normalize responses to internal controls on each plate to minimize inter-experiment variation
Curve Fitting: Use nonlinear regression with appropriate weighting to generate concentration-response curves. Compare fits using extra sum-of-squares F-test when evaluating different models
Table 3: Troubleshooting Common Issues in TRPM8 Screening
| Problem | Possible Causes | Solutions |
|---|---|---|
| High variability in calcium responses | Uneven dye loading, cell density variations | Standardize cell culture conditions, optimize dye loading time |
| Low signal-to-noise ratio | Poor TRPM8 expression, inadequate calcium dye | Validate TRPM8 expression, test alternative calcium indicators |
| This compound responses desensitizing rapidly | Calcium-dependent desensitization, run-down | Include calcium chelators in pipette solution, reduce recording duration |
| Species-specific responses | Human vs. rodent TRPM8 differences | Use human TRPM8 for screening human therapeutics |
TRPM8 has emerged as a therapeutic target for diverse pathological conditions, driving interest in ligand screening:
TRPM8 activation represents a promising approach for migraine treatment, as genetic variations in the TRPM8 gene are linked to migraine susceptibility, particularly in women [5]. Preclinical studies demonstrate that TRPM8 agonists like this compound and rapamycin alleviate migraine-related pain through both peripheral and central mechanisms. Interestingly, TRPM8 knockout mice exhibit increased depressive-like behaviors and pain-related facial expressions, suggesting the channel plays a role in the emotional components of pain [5]. These findings highlight the potential of targeting TRPM8 not only for pain relief but also for addressing affective comorbidities associated with chronic pain conditions.
TRPM8 demonstrates complex roles in cancer biology with context-dependent effects:
Prostate Cancer: TRPM8 shows increased expression in early-stage prostate cancer but decreased expression in advanced, androgen-independent disease [7]. The channel interacts with androgen receptors within lipid rafts, and androgens can inhibit TRPM8 activity through nongenomic mechanisms, potentially facilitating cancer cell migration [7]
Colorectal Cancer: TRPM8 overexpression in colorectal cancer correlates with poor patient survival and Wnt/β-catenin signaling hyperactivation [8]. Genetic deletion or pharmacological blockade of TRPM8 reduces tumor development in mouse models of colon cancer, suggesting TRPM8 as both a prognostic marker and therapeutic target [8]
Other Cancers: TRPM8 dysregulation has been observed in breast, lung, pancreatic, and skin cancers, though its precise roles vary by tissue type and cancer stage [3]
In the respiratory system, TRPM8 is expressed in bronchial epithelial cells and sensory neurons, where it regulates bronchial tone and inflammatory responses [6] [3]. TRPM8 activation by cooling compounds or specific agonists can suppress cough reflex and reduce irritation caused by cigarette smoke and particulate materials [6]. Interestingly, human TRPM8, but not mouse or rat orthologs, is activated by coal fly ash and calcium-rich nanoparticles, suggesting a role in particulate material sensing in human airways [6]. These species differences highlight the importance of using human TRPM8 for screening compounds intended for human therapeutics.
Figure 1: TRPM8 Signaling Pathway Activation. This diagram illustrates the molecular events following TRPM8 activation by this compound, cold, or other agonists. Note the essential allosteric role of PI(4,5)P₂ in channel function and the diverse downstream consequences of calcium influx.
Figure 2: TRPM8 Ligand Screening Workflow. This diagram outlines the sequential approach for identifying and characterizing TRPM8 ligands, from initial high-throughput screening to detailed mechanistic studies and therapeutic evaluation.
The screening of TRPM8 receptor ligands using (+)-menthol as a reference agonist has become an increasingly sophisticated process that integrates structural biology, electrophysiology, and cellular signaling. The detailed protocols outlined in this document provide a solid foundation for identifying and characterizing novel TRPM8 modulators with potential therapeutic applications. As our understanding of TRPM8 biology expands, several emerging areas deserve particular attention:
Structural-based drug design will benefit from the recent cryo-EM structures of TRPM8 in various ligand-bound states, enabling more rational approaches to ligand optimization [1] [4]. The identification of the precise this compound binding mechanism through the 'grab and stand' model provides specific molecular targets for developing novel agonists and antagonists with improved selectivity and reduced side effects.
Species-specific pharmacology remains a critical consideration, as significant differences between human and rodent TRPM8 channels have been documented, particularly in responses to environmental particles and certain chemical ligands [6]. This highlights the importance of using human TRPM8 for compound screening intended for human therapeutics.
The complex role of TRPM8 in cancer presents both challenges and opportunities. The channel appears to function as a context-dependent modulator of cancer progression, with potential applications as both a diagnostic biomarker and therapeutic target [8] [7] [3]. Further research is needed to fully understand these dual roles and develop targeted approaches that exploit TRPM8 modulation in specific cancer types and stages.
Finally, the emotional and affective dimensions of TRPM8 function represent an exciting new frontier. The channel's involvement in migraine-related comorbidities, including anxiety and depressive-like behaviors, suggests potential for TRPM8-targeting therapies that address both sensory and emotional components of chronic pain conditions [5].
As screening technologies continue to advance, particularly in the areas of automated electrophysiology, patient-derived cell models, and high-content screening, the pace of TRPM8 drug discovery is likely to accelerate. The protocols and considerations outlined in this document provide a framework for these future advances in TRPM8-targeted therapeutics.
Cyclodextrins (CDs) are cyclic oligosaccharides consisting of glucopyranosyl units linked by α-(1,4) bonds, with the most commonly used natural variants being α-, β-, and γ-cyclodextrin comprising 6, 7, and 8 glucopyranose units respectively. These molecules possess a unique molecular structure with a hydrophobic internal cavity and hydrophilic external surface, enabling them to form inclusion complexes with a wide variety of guest molecules through primarily hydrophobic interactions. This encapsulation capability significantly enhances the stability, aqueous solubility, and bioavailability of volatile and hydrophobic compounds like menthol, making cyclodextrins particularly valuable in pharmaceutical formulation and food flavor preservation. [1]
The formation of inclusion complexes between β-cyclodextrin and this compound represents a promising strategy for overcoming this compound's volatility and stability challenges. Recent research demonstrates that β-cyclodextrin metal-organic frameworks (β-CD-MOFs) show superior performance compared to traditional β-cyclodextrin, with this compound content in β-CD-MOF inclusion complexes reaching 21.76% (w/w) and encapsulation efficiency of 22.54% (w/w), significantly higher than those of other reported solid materials including native cyclodextrins and V-type starch. This enhanced performance is attributed to the highly ordered crystal structures and more regular shapes of CD-MOFs, which provide improved thermal stability (initial degradation temperature of 253°C for β-CD-MOF) and greater complexation capacity. [2]
The selection of appropriate cyclodextrin variants is crucial for optimizing this compound encapsulation efficiency. The table below summarizes the key properties of natural cyclodextrins that influence their complexation behavior with this compound: [1]
| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
|---|---|---|---|
| Number of glucopyranose units | 6 | 7 | 8 |
| Molecular weight (g/mol) | 972 | 1135 | 1297 |
| Solubility in water (% w/v) at 25°C | 14.5 | 1.85 | 23.2 |
| Cavity diameter (Å) | 4.7-5.3 | 6.0-6.5 | 7.5-8.3 |
| Cavity volume (ų) | 174 | 262 | 427 |
β-Cyclodextrin presents the optimal cavity size for this compound encapsulation, as its cavity diameter (6.0-6.5 Å) and volume (262 ų) provide the best steric compatibility with the molecular dimensions of this compound. Although β-cyclodextrin has the lowest aqueous solubility among natural cyclodextrins (1.85% w/v at 25°C), this characteristic does not significantly impede complex formation and may even enhance complex stability in certain applications. For applications requiring improved solubility, chemically modified derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) can be employed, offering enhanced aqueous solubility while maintaining complexation capabilities. [1] [3]
The following experimental workflow illustrates the primary methods for preparing this compound-β-cyclodextrin inclusion complexes:
Figure 1: Experimental workflow for preparing this compound-β-cyclodextrin inclusion complexes using four primary methods.
The kneading technique is particularly suitable for poorly water-soluble guests like this compound and typically affords very good yield of inclusion complex formation, though it may be unsuitable for large-scale industrial preparation due to its manual processing requirements. [1]
This method is particularly useful for non-water-soluble substances and typically produces well-defined crystals of the inclusion complex, though yields may be moderate due to competitive inhibition from organic solvents. [1]
This technique is ideal for thermolabile compounds and typically produces a very good yield of inclusion complex with potential for scale-up. It's particularly suitable for applications requiring high solubility of the final product. [1]
Phase solubility studies are conducted to determine the stoichiometry and stability constant (Kf) of the inclusion complex, providing crucial information about the strength of interaction between this compound and β-cyclodextrin. According to Higuchi and Connors, phase solubility diagrams can be classified as A-type (soluble complexes) or B-type (complexes with limited solubility), with A-type further subdivided based on the solubility profile. [1]
The following table summarizes the primary analytical techniques used to confirm and characterize this compound-β-cyclodextrin inclusion complex formation:
| Technique | Application | Experimental Parameters | Key Observations for Complex Formation |
|---|---|---|---|
| UV-Vis Spectroscopy | Detection of spectral changes | Wavelength range: 200-300 nm; Quartz cuvette (1 cm path) | Shift in λmax or change in absorbance indicates complexation |
| Fluorescence Spectroscopy | Polarity changes in microenvironment | Excitation: 275 nm; Emission: 290-400 nm | Change in fluorescence intensity suggests inclusion |
| NMR Spectroscopy | Structural confirmation and binding mode | 500 MHz; D₂O solvent; Reference: TMS | Chemical shift changes in both host and guest protons |
| Static Headspace-GC | Volatility reduction measurement | Column: DB-5; Detector: FID; Oven: 60-200°C | Decreased peak area indicates reduced this compound volatility |
| Isothermal Titration Calorimetry | Thermodynamic parameters | Temperature: 25°C; Injections: 25 × 2 μL | Binding constant from titration curve fitting |
Static Headspace-Gas Chromatography (SH-GC) has emerged as a particularly valuable technique for characterizing CD/volatile inclusion complexes like this compound-β-cyclodextrin. This method directly measures the reduction in volatility upon complexation by quantifying the this compound concentration in the headspace above aqueous solutions containing varying β-cyclodextrin concentrations. [3]
The encapsulation performance of various cyclodextrins and cyclodextrin-MOFs with this compound has been systematically evaluated in recent studies. The table below summarizes the key performance metrics for different cyclodextrin types:
| Cyclodextrin Type | This compound Content (% w/w) | Encapsulation Efficiency (% w/w) | Formation Constant (Kf, M⁻¹) | Thermal Stability (°C) |
|---|---|---|---|---|
| β-CD-MOF | 21.76 | 22.54 | Not reported | 253 |
| β-CD | <21.76 | <22.54 | 120-140 | ~220 |
| γ-CD-MOF | <21.76 | <22.54 | Not reported | <253 |
| γ-CD | <21.76 | <22.54 | 8-12 | ~220 |
| α-CD-MOF | Lowest | Lowest | Not reported | <253 |
| α-CD | Low | Low | 17-20 | ~220 |
The superior performance of β-CD-MOFs can be attributed to their highly ordered crystal structures and more regular shapes compared to native cyclodextrins, creating a more favorable environment for this compound encapsulation. The significantly higher thermal stability of β-CD-MOF (initial degradation temperature of 253°C) compared to other CD-MOFs and native cyclodextrins makes it particularly suitable for applications requiring thermal processing. [2]
The stability of inclusion complexes is quantitatively expressed through formation constants (Kf), which vary significantly across different cyclodextrin types and derivatives:
| Cyclodextrin Type | Formation Constant (Kf, M⁻¹) with this compound | Relative Binding Strength |
|---|---|---|
| β-CD | 120-140 [3] | Highest |
| Methyl-β-CD (CRYSMEB) | 877-1110 [3] | Enhanced vs native β-CD |
| HP-β-CD | 981-1553 [3] | Significantly enhanced |
| SBE-β-CD | 124-139 [3] | Similar to native β-CD |
| α-CD | 17-20 [3] | Low |
| γ-CD | 8-12 [3] | Lowest |
The data demonstrates that chemically modified β-cyclodextrins, particularly HP-β-CD and CRYSMEB, form more stable complexes with volatile compounds like this compound compared to native β-cyclodextrin, which is already substantially superior to α- and γ-cyclodextrin variants. These enhanced formation constants directly translate to improved retention of this compound during processing and storage, making these derivatives particularly valuable for commercial applications requiring extended shelf-life. [3]
The encapsulation of this compound in β-cyclodextrin and its derivatives offers significant advantages for various industrial applications:
Based on the comprehensive evaluation of preparation methods and characterization data, the following recommendations are provided for researchers and formulation scientists:
The following tables summarize optimized force field parameters for (+)-menthol and key physicochemical properties used for validation.
Table 1: Summary of Optimized OPLS-AA Compatible Parameters for Menthol [1]
| Parameter Type | Specific Targets for Optimization | Optimization Method |
|---|---|---|
| Partial Atomic Charges | Atomic charges across the this compound molecule | Fitted to reproduce quantum mechanical electrostatic potentials. |
| Lennard-Jones (LJ) | ε (well depth) and σ (van der Waals radius) for relevant atoms | Optimized to match liquid-state macroscopic properties. |
| Dihedral Angles | Rotation of the isopropyl and hydroxyl groups | Fourier coefficients refit to reproduce quantum mechanical (RHF/6-31G(d)) energy profiles. |
Table 2: Key Physicochemical Properties for Force Field Validation [1]
| Property | Simulation Protocol (in GROMACS) | Comparison with Experiment |
|---|
| Density (ρ) | • 10 ns NPT simulation at target temperature and 1 bar.
• Use Parrinello-Rahman barostat.
• For lower temps (293 K, 298 K), use 10 replicas initialized from high-T snapshots for better sampling. | Calculated densities at various temperatures show good agreement with experimental data [1]. |
| Surface Tension (γ) | • 100 ns NVT simulation with elongated box (vacuum in z-dimension).
• Calculate using pressure tensor components: γ = 0.5 * Lz * [Pzz - (Pxx+Pyy)/2]. | Calculated values accurately reproduce experimental surface tension at different temperatures [1]. |
| Enthalpy of Vaporization (ΔHvap) | • Liquid phase: 10 ns NVT of 219 molecules.
• Gas phase: 100 ns NVT of a single molecule.
• Calculate via: ΔHvap = E(g) - E(l) + RT | Calculated values match experimentally obtained enthalpies of vaporization [1]. |
| Shear Viscosity (η) | • 10 ns NVT simulation in an extended box.
• Use non-equilibrium periodic perturbation method. | The optimized force field accurately reproduces experimental shear viscosity [1]. |
Here are detailed methodologies for key parameterization and validation steps.
Protocol 1: Reoptimization of Dihedral Angle Parameters [1] This protocol ensures the force field accurately captures the internal rotational energy of this compound.
Protocol 2: Molecular Dynamics Setup for Property Calculation [1] This is a general protocol for setting up simulations to validate the force field.
Protocol 3: Alternative Parameterization with CHARMM [2] Another study used a different approach and force field for this compound mixtures, which can serve as a cross-check.
The diagrams below outline the core optimization workflow and validation structure.
Q1: Why can't I use the default OPLS-AA parameters for hydrocarbons and alcohols for this compound? Using general parameters may not capture this compound's specific molecular features, like its asymmetric centers and the balance of polar and non-polar groups. This can lead to inaccurate predictions of properties like density, viscosity, and interaction energies with other molecules like drugs or lipids [1]. A tailored force field is essential for reliable simulations, especially in complex systems like drug delivery [2].
Q2: My simulated density for pure this compound is too low. Which parameters should I adjust first? A low simulated density typically indicates that the intermolecular attractions are too weak.
Q3: What software and tools are recommended for force field parameterization and simulation? The following table lists core software used in modern force field development and application [3]:
| Software | Primary Use in Force Field Work |
|---|---|
| GROMACS | High-performance MD simulation for property calculation and validation [1]. |
| OpenFF Toolkit | Development and application of modern force fields in the SMIRNOFF format [3]. |
| ForceBalance | Systematic and reproducible optimization of force field parameters [3]. |
| QCArchive | A database for storing and accessing quantum chemistry data used for parameterization [3]. |
| PSI4 / Gaussian | Quantum chemistry software for calculating reference data (e.g., torsion scans, ESPs) [1]. |
| CHARMM/NAMD | A comprehensive MD simulation package with its own force field, used in other this compound studies [4] [2]. |
1. Core Encapsulation Materials and Performance Different wall materials significantly impact menthol encapsulation efficiency and loading capacity, as shown in the table below.
| Wall Material | Encapsulation Efficiency (EE) | Loading Efficiency (LE) | Key Findings | Experimental Method |
|---|---|---|---|---|
| β-Cyclodextrin (β-CD) [1] | 36.54% | Information Not Provided | Forms the most stable complex with this compound (Binding Free Energy: -7.27 kcal/mol) [1]. | Solution stirring, filtration, drying [1]. |
| γ-Cyclodextrin (γ-CD) [1] | 33.35% | Information Not Provided | Capable of forming a complex, but less efficient than β-CD [1]. | Solution stirring, filtration, drying [1]. |
| α-Cyclodextrin (α-CD) [1] | Unable to form complex | Information Not Provided | Cannot form a stable inclusion complex with this compound (Binding Free Energy: +2.59 kcal/mol) [1]. | Solution stirring, filtration, drying [1]. |
| Maltodextrin + Sodium Caseinate [2] | Information Not Provided | Information Not Provided | Produced high-quality, circular powder with low moisture and high solubility; ideal for spray drying [2]. | Spray drying an infusion (Inlet temp: 180°C, Feed rate: 4 mL/min) [2]. |
| Regenerated Porous Cellulose (RPC) [3] | ~70% | ~12% this compound content | High yield due to porous structure; this compound retention improves with CMC coating [3]. | Solution dropping, adsorption, air drying [3]. |
2. Analytical Techniques for Verification The following table summarizes key characterization methods used to confirm successful this compound encapsulation.
| Technique | Purpose | What to Look For in a Successful Encapsulation |
|---|---|---|
| Fourier Transform Infrared (FTIR) [1] | Analyze chemical interactions and bonding. | Changes in absorption bands, indicating interaction between this compound and the wall material [1]. |
| X-Ray Diffraction (XRD) [1] | Determine changes in crystallinity. | The characteristic crystalline peaks of free this compound should disappear or be reduced, indicating amorphous inclusion within the wall matrix [1]. |
| Thermogravimetric Analysis (TGA) [1] | Assess thermal stability. | Improved thermal stability of this compound, shown by a higher decomposition temperature compared to free this compound or a physical mixture [1]. |
| Gas Chromatography (GC) / GC-MS [1] | Quantify this compound content and calculate EE/LE. | Used to precisely measure the amount of this compound encapsulated and released [1]. |
FAQ 1: Why is my encapsulation efficiency consistently low?
FAQ 2: How can I improve the stability and retention of this compound during storage?
FAQ 3: Our spray-dried powder is sticky or has low yield. What can we do?
Protocol 1: Preparation of Cyclodextrin-Menthol Inclusion Complexes [1] This method is ideal for forming stable host-guest complexes at a laboratory scale.
Protocol 2: Encapsulation via Spray Drying [2] This method is suitable for producing dry, soluble powder encapsulates at a larger scale.
The following diagrams outline the logical flow for the two key encapsulation protocols, providing a clear visual guide for your experiments.
Diagram 1: Cyclodextrin Inclusion Complex Workflow
This workflow visualizes the step-by-step process for creating this compound-cyclodextrin inclusion complexes, from dissolution to final analysis.
Diagram 2: Spray Drying Encapsulation Workflow
This workflow outlines the process for encapsulating this compound via spray drying, from preparing the feed solution to collecting and characterizing the final powder.
The characteristic volatility of menthol is crucial for its aroma but poses challenges for product stability and controlled release. The following table summarizes the most effective technical approaches to mitigate this issue.
| Method | Mechanism of Action | Key Performance Data | Best for Applications Requiring: |
|---|---|---|---|
| Microencapsulation with β-Cyclodextrin (β-CD) [1] | Formation of an inclusion complex via host-guest interaction, physically trapping this compound within the β-CD cavity. | Specific stability data not fully detailed in available excerpts; methodology is well-supported [1]. | High stability, controlled release in solid powders (e.g., food powders, pharmaceuticals). |
| Formulation in Deep Eutectic Solvents (DES) [2] | Strong intermolecular interactions (H-bonding) between this compound and DES components, reducing this compound's vapor pressure. | This compound/Glycerol (2:1) DES showed high solubility capacity for a model drug [2]. | Liquid formulations, enhanced solubility and stability of co-delivered APIs. |
This method uses molecular docking to predict the optimal embedding structure before experimental validation.
Step 1: Computational Simulation (Pre-experimental Screening)
Step 2: Laboratory Preparation of the Inclusion Complex
Step 3: Stability Assessment
The experimental workflow for this encapsulation process is outlined below.
This approach uses this compound itself as a hydrogen bond acceptor (HBA) to form a stable solvent system that can also solubilize other drugs [2].
Step 1: DES Preparation
Step 2: Solubility and Stability Testing
Q1: Why is the L-isomer of this compound preferred in formulations over other isomers? A1: L-menthol is preferred because it has the most intense and pleasant minty odor with a distinct cooling sensation and no off-flavors. Sensory analysis and computational simulations show it binds effectively with olfactory and thermoreceptors. Other isomers often have undesirable musty, herbal, or earthy odors [3] [4] [5].
Q2: Besides volatility control, what other functional benefits does microencapsulation offer? A2: Microencapsulation can mask this compound's strong flavor if needed, convert the liquid monoterpene into a stable, handleable solid powder, and protect it from degradation due to light, oxygen, or heat [1].
Q3: I'm using this compound in a topical pain relief gel. How does its mechanism relate to my formulation? A3: this compound activates the TRPM8 receptor, a "cold-sensing" ion channel. This activation provides a cooling sensation that can help alleviate pain perception. Reducing volatility ensures that this effect is sustained at the application site rather than being lost to evaporation [6].
FAQ 3: How do I analyze hydrogen bonding in my this compound mixture? Strong hydrogen bonds between this compound and fatty acids are key to the system's properties. The following methods and criteria are recommended for analysis [1].
FAQ 4: Why are the self-diffusion coefficients in my simulation lower than expected? This is likely a feature of a well-set-up system, not an error. Strong intermolecular hydrogen bonding between this compound and fatty acid molecules significantly restricts their motion. This robust interaction is a primary reason for the observed dynamic properties, including lower self-diffusion coefficients and higher viscosity. Your result is consistent with the fundamental chemistry of these eutectic mixtures [1].
Here is a detailed breakdown of the set-up and analysis steps referenced in the FAQs.
This protocol is essential for generating accurate and stable simulations.
Objective: To create a realistic molecular model of a this compound-fatty acid deep eutectic solvent (DES) and define its interaction parameters.
Methodology:
Force Field Definition:
Initial Configuration:
Simulation Parameters:
Objective: To quantitatively characterize the structural and dynamic properties of the system.
Methodology:
Structural Analysis:
Dynamic Analysis:
D by taking the slope of the MSD vs. time plot using the Einstein relation: ( D = \frac{1}{6} \lim_{t \to \infty} \frac{d}{dt} \langle | \vec{r}(t) - \vec{r}(0) |^2 \rangle ) [1].For quick reference, here are the key technical parameters and properties from the search results.
Table 1: Core MD Simulation Parameters [1]
| Parameter | Recommended Setting | Notes |
|---|---|---|
| Software | NAMD 2.13 | Other MD packages with similar capabilities can be used. |
| Time Step | 1 fs | Standard for classical MD; can be extended with constraint algorithms. |
| Temperature Control | Nose-Hoover Thermostat | Maintains constant temperature in NVT/NPT ensembles. |
| Pressure Control | Parrinello-Rahman Barostat | Maintains constant pressure in the NPT ensemble. |
| Electrostatics | Particle Mesh Ewald (PME) | Handles long-range interactions accurately. |
| Van der Waals | Lennard-Jones Potential | Common for describing non-bonded interactions. |
| Ensembles | NVT (5 ns) then NPT (50 ns) | Ensures proper equilibration before production run. |
Table 2: Hydrogen-Bonding Criteria for this compound-Fatty Acid Mixtures [1]
| Analysis Method | Indicator of Strong H-Bonding | Typical Value / Observation |
|---|---|---|
| Radial Distribution (RDF) | Donor-Acceptor Distance | Sharp peak between 2 - 3 Å |
| Angular Distribution (ADF) | Donor-H-Acceptor Angle | Preferred angle range of 130° - 180° |
| Combined (CDF) | RDF & ADF together | Identifies most probable interaction sites |
| Spatial (SDF) | 3D Probability Density | Visual confirmation of a robust H-bond network |
While the FAQs above are specific to this compound systems, general molecular dynamics principles apply. MD is a computer simulation method for analyzing the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion [2]. The accuracy of any MD simulation is fundamentally limited by the quality of the force field parameters, the system's size, and the total time duration of the simulation [2].
The table below summarizes the key structural modification sites on the menthol scaffold and their impacts on binding affinity and biological activity, as identified in recent studies [1] [2] [3].
| Modification Site | Type of Modification | Key Derivative Examples | Primary Target / Mechanism | Reported Enhancement / Binding Affinity |
|---|---|---|---|---|
| C3 Hydroxyl (OH) Group [1] [3] | Esterification with aromatic/aliphatic acids | Menthyl acetate, Menthyl benzoate | Anti-inflammatory targets (e.g., COX-2) | Binding affinity 1.3x stronger than Ibuprofen (-9.2 to -7.9 kcal/mol vs. -7.1 kcal/mol) [3]. |
| Formation of 1,2,4-triazole-thioether | Compound 5b (R = o-CH3 Ph) | Antifungal target (CYP51) | 93.3% inhibition against Physalospora piricola [2]. | |
| Introduction of a Hexacyclic Ring [1] | Conjugation to create a six-membered ring | Derivative WS-12 | TRPM8 receptor (analgesia) | 40% enhancement in cooling and analgesic effect [1]. |
| Carbonyl Group (in Menthone) [1] | Conversion to an acetal ring | Menthone glyceryl acetal | Insect GABA receptors | Enhanced hydrogen bonding; significantly improved insecticidal potency [1]. |
Here are answers to specific issues you might encounter during research.
FAQ 1: How can I improve the selectivity of my this compound derivative for the TRPM8 receptor to avoid off-target effects?
FAQ 2: My newly synthesized this compound derivative shows good binding affinity in silico but poor activity in biological assays. What could be the reason?
FAQ 3: What is the most effective strategy to enhance anti-inflammatory activity through structural modification?
The following diagram outlines a robust, iterative workflow for optimizing this compound derivatives, integrating computational and experimental methods.
Detailed Methodological Steps:
In-Silico Design and Molecular Docking:
Synthesis of Promising Derivatives:
In-Vitro Bioactivity and SAR Analysis:
ADMET and Binding Affinity Assessment:
For researchers focusing on analgesic applications, understanding the TRPM8 pathway is essential. The diagram below illustrates how this compound derivatives mediate pain relief.
I hope this structured technical guide provides a solid foundation for your experiments on optimizing this compound derivatives.
| Method | Core Principle | Key Advantage | Quantitative Improvement | Key Challenge |
|---|---|---|---|---|
| Enzymatic Glycosylation [1] | Covalently attach a sugar molecule (e.g., glucose) to menthol via enzymatic reaction. | Greatly enhanced water solubility & reduced skin sensitization. | >27x higher water solubility than this compound; Cooling effect enhanced by ~70% [1] [2]. | Requires specialized enzyme (Glycosyltransferase BLC) & UDP-sugar donors. |
| This compound-Based Solid Dispersion [3] | Disperse this compound & drug in a hydrophilic matrix to improve wetting and dissolution. | Functions as both a solubilizing and release-retarding agent. | Achieved a high drug release fraction (0.714-0.970) from tablets over 12-56 hours [3]. | Requires heating and lyophilization; stability of the amorphous form is critical. |
| Solvent-Assisted this compound Sols [4] | Use a minimal amount of organic solvent (e.g., ethanol) to create a liquid this compound formulation at room temperature. | Excellent penetration into compact or damp substrates; no heating required. | Viscosity of ~6.5 mPa·s for M-Ethanol sol (comparable to 50-60°C melt), enabling deep penetration [4]. | Residual solvent in the final product must be considered. |
| Dilution in Heated Water [5] | Dissolve this compound crystals in water heated above its melting point (>40°C). | Simple and avoids organic solvents. | Used to create 0.01% this compound solutions for sensory studies [5]. | Solution stability can be low; this compound may recrystallize upon cooling. |
| Ethanol Stock Solution [5] | First dissolve this compound in ethanol, then dilute with water to the desired concentration. | Creates a more stable aqueous solution. | Used to create a stable 0.1% this compound solution from a 5% stock [5]. | Introduces a low concentration of ethanol into the final solution. |
A: Enzymatic synthesis of (-)-menthol β-d-glucoside is an effective method. This derivative shows significantly improved properties compared to pure this compound [1].
A: Creating a This compound-based solid dispersion can enhance the solubility and control the release of poorly water-soluble drugs like sulfamethoxazole (SMX) [3].
The diagram below illustrates this workflow.
A: Formulating a solvent-assisted this compound sol (e.g., with ethanol) is ideal for this application, as it remains liquid at room temperature and penetrates damp environments well [4].
A: Two primary dilution methods are used in research, each with different stability profiles [5].
Considerations: While Method B avoids organic solvents, the ethanol stock method (A) may produce a more stable solution and result in different perceptual effects due to changes in this compound's volatility [5].
| FAQ Question | Evidence-Based Answer & Key Parameters |
|---|
| How can I improve the yield of a glycosylation reaction with menthol? | Use Response Surface Methodology (RSM) to optimize key variables [1]:
| Problem Area | Specific Issue | Potential Cause & Solution |
|---|
| General Strategy | Low yield from racemic mixture. | Cause: Inefficient separation of desired (-)-enantiomer. Solution: Consider an enzymatic resolution or chiral isomerization strategy, similar to the Takasago process which uses a chiral catalyst to achieve high enantiomeric purity [3]. | | Reaction Design | Low yield in disubstituted derivatives. | Cause: Modifying the core pharmacophore (e.g., the 3-oxo-4-carboxylic acid in Ciprofloxacin-menthol hybrids) can disrupt binding to the target active site [4]. Solution: Focus structural modifications on parts of the molecule away from the known active core. | | Reaction Conditions | Low conversion in nucleophilic substitution. | Cause: Insufficient nucleophile or incorrect physical conditions. Solution: Increase amine equivalent to at least 1.6 equiv. Ensure the reaction is run in ethyl acetate with a base (NaOH) and dried with anhydrous sodium sulfate [2]. | | Product Isolation | Difficulty isolating/purifying final product. | Cause: Product mixture is complex or contains water. Solution: The this compound glycinate protocol avoids aqueous workup. The final product can be isolated by filtration to remove solids, followed by solvent removal and vacuum distillation (150–220 °C at 1 mm Hg) [2]. |
This protocol is ideal for creating a this compound derivative with enhanced water solubility for biomedical applications.
The following workflow summarizes the key steps and optimization parameters for this synthesis:
This protocol is excellent for generating a diverse library of potential cooling agents with high efficiency and purity.
The logical relationship between the two synthesis steps and the key to high yield is outlined below:
The diagram below outlines the general workflow for refining dihedral parameters, from initial setup to final validation in a molecular dynamics (MD) simulation.
A 2016 study provides a validated, detailed protocol for parameterizing a this compound force field compatible with OPLS-AA [1]. The key steps for dihedral reoptimization are summarized below.
| Step | Specification | Description & Purpose |
|---|---|---|
| 1. Target Selection | Isopropyl & hydroxyl group dihedrals | Identified flexible dihedrals crucial for conformer populations [1]. |
| 2. QM Conformational Scan | RHF/6-31G(d) level of theory; 10° increments | Stepped dihedral 0-360°, calculated energy for each conformer with rest of molecule fixed [1]. |
| 3. Parameter Fitting | Fourier coefficients (V1, V2, V3...) | Optimized coefficients to minimize difference between QM and molecular mechanics (MM) energy profiles [1]. |
| 4. Force Field Validation | Liquid-state properties (density, surface tension, etc.) | Ran MD simulations of pure liquid this compound, compared results with experimental data to validate refined parameters [1]. |
Here are answers to common challenges in menthol research, drawing from recent studies.
| Challenge / Question | Possible Cause & Solution | Key Parameters & Quantitative Data [1] |
|---|
| Unexpected odor profile or low sensory potency in a mint compound. | The compound may be a less potent this compound isomer (e.g., D-Isothis compound). Verify the stereochemistry of your compound. L-Menthol has the characteristic minty aroma, while other isomers can have musty or herbal off-notes [1]. | Odor Detection Thresholds: • L-Menthol: 5.166 mg/L • D-Menthol: 4.734 mg/L • Other isomers: Higher thresholds, less potent. | | Low binding affinity in molecular docking with olfactory receptors. | Inadequate modeling of key interactions. Ensure the docking box encompasses residues known for hydrogen bonding and hydrophobic interactions [1]. | Key Binding Residues: • Olfr874: His-55, Thr-56 • OR8B8: Leu-55, Tyr-94, Thr-57 • OR8B12: Phe-199, Ser-248 Typical Binding Energy Range: -7.3 to -5.1 kcal/mol | | Inconsistent cellular or in vivo results between mouse and human models. | Species-specific differences in olfactory receptors. The mouse receptor Olfr874 has human homologs OR8B8 and OR8B12. Confirm which receptor is relevant to your model system [1]. | Human Homologs of Olfr874: OR8B8, OR8B12 | | Lack of expected thermogenic effect in an in vivo study on cold tolerance. | TRPM8 receptor not activated or inhibited. Verify that this compound is activating the TRPM8 receptor in Brown Adipose Tissue (BAT). The effect is dependent on the PKA/UCP1 pathway [2]. | Effective this compound Dose in Mice: 1%, 5%, 10% (oral gavage) [2]. |
1. Sensory Evaluation of this compound Isomers [1]
This protocol describes how to quantitatively assess the odor profiles and detection thresholds of different this compound isomers, which is crucial for validating the perceived activity of modeled compounds.
2. Molecular Docking of this compound with Olfactory Receptors [1]
This protocol outlines the computational approach to study the binding interactions and affinities of this compound isomers with target receptors.
3. Assessing TRPM8-driven Thermogenesis In Vivo [2]
This protocol describes an animal model to experimentally verify this compound's bioactivity via TRPM8 activation and its role in cold tolerance.
The following diagrams, generated using Graphviz DOT language, illustrate the key molecular and experimental concepts. You can use the provided scripts to regenerate or modify them.
1. This compound Activation of TRPM8 Thermogenesis
This diagram summarizes the molecular pathway through which this compound activates TRPM8 to induce thermogenesis in Brown Adipose Tissue (BAT), a key mechanism for its protective effects against cold injury [2].
2. This compound Isomer Research Workflow
This flowchart outlines the integrated computational and experimental workflow for evaluating this compound isomers, from initial molecular analysis to sensory and biological validation [1] [2].
The table below summarizes experimental and molecular simulation data for different cyclodextrins, highlighting their performance in encapsulating menthol.
| Cyclodextrin Type | Experimental Encapsulation Efficiency (EE) | Binding Free Energy (ΔGbind) from Simulation | Conclusion from Experimental & Simulation Data |
|---|---|---|---|
| α-CD | Could not form a stable inclusion complex [1] | +2.59 kcal/mol [1] | Least stable; binding is not favorable [1] |
| β-CD | 36.54% [1] | -7.27 kcal/mol [1] | Optimal choice; most stable complex and highest EE [1] |
| γ-CD | 33.35% [1] | Data not fully specified, but stable complex confirmed [1] [2] | Good alternative; stable complex but less effective than β-CD [1] [2] |
| HP-β-CD (Derivative) | 96.3% (for Menthyl Acetate, a this compound derivative) [3] | Information missing | Excellent performance for a related compound; suggests derivatives can enhance encapsulation [3] |
The data in the table above is derived from standardized experimental and computational methods. Here are the detailed protocols for the key experiments cited.
The inclusion complexes were prepared using the co-precipitation method [1] [2]:
Encapsulation Efficiency (EE) and Loading Efficiency (LE) were determined using Gas Chromatography-Mass Spectrometry (GC-MS) [1]:
Molecular simulations were used to calculate binding free energy and study the interaction at an atomic level [1] [2] [4]:
The research process integrates both laboratory experiments and computer simulations, as illustrated below.
The relationship between experimental measurements and computational predictions is a key strength of this research, providing a multi-faceted understanding of this compound-cyclodextrin binding.
The table below summarizes key experimental and computational data for a direct comparison.
| Cyclodextrin Type | Cavity Size (Glucose Units) | Encapsulation Efficiency (EE) | Loading Efficiency (LE) | Binding Free Energy (ΔGbind, kcal/mol) | Complex Stability |
|---|---|---|---|---|---|
| α-Cyclodextrin | 6 | Unable to form complex [1] | Unable to form complex [1] | +2.59 [1] | Least stable; does not form a stable complex [1] |
| β-Cyclodextrin | 7 | 36.54% [1] | Data from source | -7.27 [1] | Most stable [1] |
| γ-Cyclodextrin | 8 | 33.35% [1] | Data from source | Data from source | Stable, but less than β-CD [1] |
The data in the comparison table are derived from standardized experimental and computational procedures. Here are the detailed protocols for key experiments cited.
The inclusion complexes are typically formed using the co-precipitation method [1].
The amount of this compound successfully encapsulated is quantified using Gas Chromatography-Mass Spectrometry (GC-MS) [1].
(Mass of encapsulated this compound / Mass of this compound initially added) × 100% [1].Computer simulations provide insights into stability at the molecular level.
This diagram illustrates the integrated experimental and computational approach used in the cited studies to compare cyclodextrin performance:
The table below summarizes key findings from a selection of studies to provide an at-a-glance comparison.
| Study / Source | Study Design & Population | Key Findings on Cessation |
|---|---|---|
| CDC (2022) [1] | National cross-sectional survey (U.S. adults) | Similar quit success (menthol: 9.5% vs non-menthol: 7.9%); Higher quit attempts in this compound smokers (57.3% vs 50.4%); Lower treatment use in this compound smokers (35.2% vs 41.5%). |
| PATH Study (2020) [2] | Longitudinal, nationally representative (U.S. adults) | Among daily smokers, this compound users had significantly lower odds of quitting (Adjusted OR = 0.76). Association was significant for White and African American daily smokers. No significant difference for non-daily smokers. |
| Smith et al. (2014) [3] [4] | Randomized Controlled Trial (1,439 smokers) | This compound smoking associated with a reduced likelihood of cessation success (model-based abstinence: 31% vs 38%; OR = 0.71). Effect was particularly strong for African American females. |
| Quitline Study (2012) [5] | Comparative Study (6,257 treatment-seekers) | No significant difference in intent-to-treat 30-day abstinence rates between this compound and non-menthol smokers (17.3% vs 13.8%) among those who enrolled in quitline services. |
| Pilot Switch Study (2021) [6] | Randomized Pilot (122 African American smokers) | Smokers switched to non-menthol cigarettes showed non-significant indications of delayed time to lapse and relapse compared to those who continued smoking this compound. |
To critically appraise the evidence, it is helpful to understand the methodologies of the key studies cited.
The following diagram illustrates the logical pathway from research question to evidence synthesis, highlighting how different study designs contribute to the overall body of evidence, which often contains inconsistencies.
When reconciling the seemingly conflicting data, consider these points highlighted in the research:
This compound and its derivatives can produce significant analgesic and cooling effects, primarily through the activation of the TRPM8 (Transient Receptor Potential Melastatin 8) receptor, which is the body's primary cold sensor [1] [2]. The table below compares key derivatives based on pre-clinical research.
| Derivative Name | Key Structural Change | Enhanced Effect & Efficacy (vs. This compound) | Primary Mechanism | Key Experimental Findings |
|---|---|---|---|---|
| WS-12 | Introduction of a hexacyclic ring and N-alkylcarbonyl side chain [1]. | Cooling and analgesic effect enhanced by ~40% [1]. | Selective agonist of the TRPM8 receptor [1]. | Six-fold increase in potency and two-fold increase in efficacy; high selectivity with no effect on TRPV1-4 or TRPA1 channels [1]. |
| (-)-Menthol β-D-glycoside | Introduction of a sugar molecule (β-D-glucose) [1]. | Cooling intensity on skin enhanced by ~70% [1]. | Likely TRPM8 agonist (prodrug that may slowly release this compound) [1]. | Data primarily from sensory studies measuring cooling sensation [1]. |
| MR08 (this compound Propylene Glycol Carbonate) | Esterification of the hydroxyl group with a propylene glycol carbonate group [3]. | N/A (Developed for extended duration as an insect repellent) [3]. | Not fully elucidated; may involve confusing mosquito odor receptors [3]. | In field tests, provided 92-100% protection against An. gambiae for up to 6 hours, comparable to DEET [3]. |
Structural modifications have also been leveraged to enhance the inherent antibacterial and antifungal properties of this compound.
| Derivative Name / Class | Key Structural Change | Target Pathogen / Application | Key Experimental Findings |
|---|---|---|---|
| This compound-Ciprofloxacin Conjugates | Conjugation of this compound to the antibiotic Ciprofloxacin via a linker [4]. | Mycobacterium tuberculosis (including drug-resistant strains) [4]. | Derivative 6: MIC of 8 μg/mL against a Ciprofloxacin-resistant clinical isolate (Ciprofloxacin MIC = 16 μg/mL). Increased lipophilicity (3-4 fold) enhances penetration of the bacterial cell wall [4]. |
| Menthyl Esters (e.g., Chloroacetate) | Esterification of the C3 hydroxyl group with chlorine-containing groups [1]. | Antibacterial (e.g., E. coli, S. aureus); Insecticidal (e.g., Aedes aegypti mosquitoes) [1]. | Insecticidal activity enhanced by 30-50%. Increased lipophilicity from chlorine atoms facilitates penetration through the insect cuticle [1]. |
The spatial arrangement of atoms in a this compound molecule, known as stereochemistry, is a critical factor in its biological activity. The eight different stereoisomers can have vastly different effects.
The following diagram illustrates the established pathway through which this compound exerts its analgesic effects, primarily via the TRPM8 receptor.
For reliable MD simulations, the force field parameters for menthol must be carefully validated against experimental data. The table below summarizes key validation metrics and methodologies based on a dedicated this compound force field study [1].
| Validation Metric | Experimental Protocol (from Literature) | Simulation Protocol (for Validation) | Reported Performance (OPLS-AA Force Field) |
|---|---|---|---|
| Density (ρ) | Experimentally obtained values at different temperatures [1]. | 10 ns NPT simulation at 1 bar pressure; improved sampling at low temperatures using snapshots from high-T simulations [1]. | Accurately reproduced experimental values after force field optimization [1]. |
| Surface Tension (γ) | Experimentally obtained values at different temperatures [1]. | 100 ns NVT simulation of an extended box with vacuum; calculated from pressure tensor components [1]. | Good agreement with experimental data after parameter refinement [1]. |
| Enthalpy of Vaporization (ΔHvap) | Experimentally obtained values at different temperatures [1]. | Compared 100 ns gas-phase (single molecule) and 10 ns liquid-phase (219 molecules) NVT simulations; calculated via energy differences [1]. | Reliably reproduced with the optimized force field [1]. |
| Shear Viscosity (η) | Not specified in the provided text. | Calculated using a non-equilibrium periodic perturbation method in a 10 ns NVT simulation [1]. | Used as a key property for force field validation [1]. |
| Binding Free Energy (ΔGbind) | Encapsulation Efficiency (EE) measured via GC-MS after dissociating complexes in ethanol [2]. | Calculated from MD simulation trajectories using molecular mechanics methods [2]. | High consistency between EE (experiment) and ΔGbind (simulation) for various cyclodextrins [2]. |
The following diagram illustrates a general workflow for setting up and validating this compound molecular dynamics simulations, integrating the protocols from the studies above.
| Isomer | Odor Profile | Detection Threshold (mg/L) |
|---|---|---|
| L-menthol | Pleasant, sweet, mint-like, distinct freshness [1] [2] | 5.166 [1] [2] |
| D-menthol | Information missing | 4.734 [1] [2] |
| L-neomenthol | Interspersed with negative odors (musty, herbal, earthy) [1] [2] | Information missing |
| D-neothis compound | Interspersed with negative odors (musty, herbal, earthy) [1] [2] | Information missing |
| L-isothis compound | Interspersed with negative odors (musty, herbal, earthy) [1] [2] | Information missing |
| D-isothis compound | Interspersed with negative odors (musty, herbal, earthy) [1] [2] | Information missing |
| L-neoisothis compound | Interspersed with negative odors (musty, herbal, earthy) [1] [2] | Information missing |
| D-neoisothis compound | Interspersed with negative odors (musty, herbal, earthy) [1] [2] | Information missing |
| Isomer | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| L-menthol | -7.3 to -5.1 (range for all isomers) [1] [2] | His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2] |
| D-menthol | -7.3 to -5.1 (range for all isomers) [1] [2] | His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2] |
| L-neothis compound | -7.3 to -5.1 (range for all isomers) [1] [2] | His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2] |
| D-neothis compound | -7.3 to -5.1 (range for all isomers) [1] [2] | His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2] |
| L-isothis compound | -7.3 to -5.1 (range for all isomers) [1] [2] | His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2] |
| D-isothis compound | -7.3 to -5.1 (range for all isomers) [1] [2] | His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2] |
| L-neoisothis compound | -7.3 to -5.1 (range for all isomers) [1] [2] | His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2] |
| D-neoisothis compound | -7.3 to -5.1 (range for all isomers) [1] [2] | His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2] |
For your experimental planning and replication, here are the methodologies from key studies cited in this guide.
The following diagrams, generated with Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.
| Compound | Type / Origin | Key Binding Interactions / Activation Features | Relative Potency (EC₅₀) | Experimental Evidence & Notes |
|---|---|---|---|---|
| Menthol | Natural; mint plants | "Grab and stand" mechanism: hydroxyl group ("hand") interacts with R842; isopropyl group ("legs") contacts I846 and L843 [1]. Partial agonist [1]. | ~185 µM (mouse TRPM8) [1] | In vivo analgesia: Effects abolished in Trpm8⁻/⁻ mice, confirming TRPM8-dependent action [2]. |
| WS-12 | Synthetic | High-affinity this compound analog; binds the same S1-S4 domain pocket [1] [3]. | ~2000x higher than this compound (EC₅₀ ~0.1 nM) [3] | Used to validate TRPM8-specific analgesia; recapitulates this compound's effects without major side effects [2]. |
| Icilin (AG-3-5) | Synthetic "super-cooling" agent | Activation requires extracellular calcium; key determinants include residues N799 and D802 [4] [5] [6]. More potent and efficacious than this compound [4]. | Higher than this compound [4] | Can also activate TRPA1 channel [6]. "Super-cooling" agent in behavioral studies [4]. |
| Eucalyptol | Natural; eucalyptus oil | Activates TRPM8 in heterologous systems [4] [6]. Poor specificity; also interacts with other targets like TRPA1 [2]. | Information Missing | Analgesic effects are TRPM8-independent in vivo, likely mediated by TRPA1 inhibition [2]. |
The tables and findings above are grounded in specific molecular mechanisms and experimental approaches that are crucial for researchers to understand.
Mechanism of this compound Binding and Activation: this compound binding induces widespread conformational changes. The current model suggests a temporal sequence where rearrangements in the S6 helix bundle crossing occur first, followed by changes in the selectivity filter, leading to channel opening [1]. This process is modulated by the membrane lipid PIP2 [7] [8].
Validating TRPM8 as the Principal Target: To confirm that an observed effect (like analgesia) is specifically mediated by TRPM8, researchers primarily use two key approaches [2]:
The diagram below illustrates the experimental workflow for this functional validation.
Based on the compiled data, here are the core considerations for different research objectives:
| Cyclodextrin Type | Preparation Method | Encapsulation Efficiency (EE) | Key Stability Findings | Experimental Characterization |
|---|---|---|---|---|
| β-CD [1] | Saturated aqueous solution | 36.54% | Binding free energy (ΔGbind): -7.27 kcal/mol; complex is thermodynamically stable [1]. | FTIR, XRD, TGA, GC-MS, Molecular Dynamics Simulation [1] |
| γ-CD [1] | Saturated aqueous solution | 33.35% | Less stable than β-CD complex [1]. | FTIR, XRD, TGA, GC-MS, Molecular Dynamics Simulation [1] |
| α-CD [1] | Saturated aqueous solution | Unable to form complex | Positive binding free energy (ΔGbind: +2.59 kcal/mol); unstable [1]. | FTIR, XRD, TGA, GC-MS, Molecular Dynamics Simulation [1] |
| HPβCD [2] | Highly concentrated aqueous solution | — | This compound evaporation shifted to ~275°C; enhanced water-solubility and slow-release profile [2]. | Phase solubility, Electrospinning, DSC, TGA [2] |
| HPγCD [2] | Highly concentrated aqueous solution | — | This compound evaporation shifted to ~275°C; enhanced water-solubility and slow-release profile [2]. | Phase solubility, Electrospinning, DSC, TGA [2] |
| β-CD [3] | Supercritical CO₂ | 93.75% (Yield) | Significantly higher dissolution rate than untreated this compound or a physical mixture [3]. | SEM, DSC, XRD, Dissolution Test [3] |
| γ-CD-COF-Li [4] | Microwave-assisted synthesis | 25.9% | Superior EE among CD-COFs; effective stabilization against heat evaporation [4]. | Surface area analysis, Thermal stability measurements [4] |
For researchers looking to replicate or understand these findings, here are the detailed methodologies behind the key data presented.
This is a common method used for β-CD, γ-CD, and α-CD [1].
The relationship between cyclodextrin type, complex stability, and preparation method is key to selection. The following diagram illustrates this decision-making logic:
| Physicochemical Property | Experimental Reference Values (for comparison) | MD Simulation Protocol (Calculation Method) |
|---|---|---|
| Density (ρ) | Values at different temperatures from literature. | 10 ns NPT ensemble simulation at 1 bar pressure. For low temperatures (293 K, 298 K), enhanced sampling was used: ten snapshots from a high-temperature (473 K) simulation were used as starting points for ten parallel simulations, the results of which were averaged [1]. |
| Surface Tension (γ) | Values at different temperatures from literature. | 100 ns NVT ensemble simulation of a box extended in the z-dimension to create two liquid-vacuum interfaces. Calculated from the components of the pressure tensor using the formula: γ = 0.5 * L_z * [P_zz - (P_xx + P_yy)/2] [1]. |
| Enthalpy of Vaporization (ΔHvap) | Values at different temperatures from literature. | Calculated by combining a 100 ns NVT simulation of a single menthol molecule (gas phase) and a 10 ns NVT simulation of a 219-molecule system (liquid phase). The formula used was: ΔH_vap = E_gas - E_liquid + RT, where E includes dihedral, intramolecular, and intermolecular interaction energies [1]. |
| Shear Viscosity (η) | Not specified in available results, but calculated for validation. | 10 ns NVT simulation using a non-equilibrium periodic perturbation method. A periodic acceleration was applied along the x-axis, and the viscosity was derived from the system's response [1]. |
Here is a deeper dive into the key procedures for obtaining the data used in validation.
The goal is to create and optimize a set of force field parameters that are fully compatible with the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) standard. The process is iterative and involves three key steps [1]:
The key variables optimized during this process are [1]:
The following setup was used for the MD simulations [1]:
The diagram below illustrates the iterative cycle of force field parameterization and validation.
The described validation approach is robust because it tests the force field against a variety of thermodynamic and kinetic properties [1]. Successfully reproducing this diverse set of data indicates that the force field can reliably model this compound's behavior in different states and conditions.
A key technical aspect is the use of enhanced sampling for low-temperature density calculations. Since this compound is a viscous liquid at room temperature, standard simulations might not sample the configuration space adequately. The protocol of running multiple simulations initialized from a high-temperature trajectory helps achieve more reliable and statistically significant averages for these challenging points [1].
I hope this structured guide provides a clear foundation for your comparison guide. The methodologies outlined here are standard and rigorous practices in the field of molecular dynamics force field development.
> Note on Experimental Data: While the search results detail the protocols for obtaining experimental data from the literature, the specific numerical values for density, surface tension, and enthalpy of vaporization are referenced from other primary sources. For a complete comparison, you would need to consult these original experimental papers.
The table below summarizes key pharmacokinetic parameters of this compound from clinical studies.
| Study Population | Dose | Tmax (h) | Cmax | AUC | Key Findings | Citation |
|---|---|---|---|---|---|---|
| Children with functional abdominal pain | 540 mg (as peppermint oil) | ~2.5 | Not significantly different from 900 mg dose | Evaluable AUC: 1438 ng*h/mL (CV 67%) | PK demonstrated apparent dose-proportionality; higher systemic exposure correlated with slower colonic transit. | [1] |
| Children with functional abdominal pain | 900 mg (as peppermint oil) | ~2.5 | Not significantly different from 540 mg dose | Mean AUC ~1.5x higher than 540 mg dose | The 900 mg dose decreased colonic and whole gut contraction frequency. | [1] |
| Children with functional abdominal pain (earlier study) | 180, 360, 540 mg (as peppermint oil) | Not specified | Not specified | AUC was dose-proportional | Pharmacokinetics and pharmacodynamics were dose-proportional. | [2] |
| Adult Black Smokers (this compound) | 150 mg bid sustained-release bupropion | N/A (this compound's effect on Bupropion PK) | No significant effect of this compound on bupropion Cmax | No significant effect of this compound on bupropion AUC | This compound cigarette smoking did not significantly alter the steady-state pharmacokinetics of bupropion or its metabolites. | [3] |
While direct pharmacokinetic comparisons are scarce, studies on Structure-Activity Relationships (SAR) reveal how structural modifications enhance pharmacological activity. The table below outlines key derivatives and their enhanced effects.
| This compound Derivative | Key Structural Changes | Enhanced Pharmacological Effects | Primary Mechanism / Target | Citation |
|---|---|---|---|---|
| WS-12 | Introduction of a hexacyclic ring structure and an N-alkylcarbonyl side chain. | Cooling and analgesic effects enhanced by approximately 40%; high selectivity for TRPM8 receptors. | Selective activation of the TRPM8 channel. | [4] |
| Menthyl Chloroacetate | Introduction of a chlorine atom and an acetate group at the C3 hydroxyl position. | Insecticidal and antibacterial effects increased by 30%–50%. | Increased lipophilicity, facilitating penetration through insect cuticle. | [4] |
| Menthone Glyceryl Acetal | Conversion of the carbonyl group to an acetal group. | Enhanced insecticidal potency. | Improved hydrogen bonding with target proteins (e.g., insect GABA receptors). | [4] |
| (−)-Menthol β-D-glycoside | Introduction of a sugar molecule (β-D-glucose). | Cooling intensity on the skin enhanced by approximately 70%. | Altered physicochemical properties affecting sensation. | [4] |
| Menthyl Acetate / Benzoate | Esterification of the C3 hydroxyl group with aromatic/aliphatic carboxylic acids. | Binding affinity for anti-inflammatory targets (e.g., COX-2) 1.3x stronger than reference drugs. | Inhibition of inflammatory enzymes like cyclooxygenase-2 (COX-2). | [4] |
For research reproducibility, here are the methodologies from the cited clinical and preclinical studies.
Clinical PK/PD in Pediatric Abdominal Pain [1]:
Effect of this compound on Bupropion PK [3]:
SAR and Efficacy Screening (Preclinical) [4]:
The biological effects of this compound and its derivatives are mediated through multiple cellular targets. The diagram below summarizes the key mechanisms and signaling pathways involved.
The current evidence highlights several areas for future investigation:
Irritant